Labetalol
描述
This compound is a racemic mixture of 2 diastereoisomers where dilevalol, the R,R' stereoisomer, makes up 25% of the mixture. This compound is formulated as an injection or tablets to treat hypertension. this compound was granted FDA approval on 1 August 1984.
This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.
This compound is an antihypertensive agent with both alpha- and beta-adrenergic receptor blocking activity. This compound has been linked to several cases of clinically apparent drug induced liver disease, some of which have been severe and even fatal.
This compound is a third generation selective alpha-1-adrenergic antagonist and non-selective beta-adrenergic antagonist with vasodilatory and antihypertensive properties. This compound competitively binds to alpha-1-adrenergic receptors in vascular smooth muscle, thereby inhibiting the adrenergic stimulation of endothelial cell function and vasoconstriction in peripheral blood vessels. This agent also binds to beta-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in adrenergic stimulation. The result is a decrease in resting and exercise heart rates, cardiac output, and in both systolic and diastolic blood pressure, thereby resulting in vasodilation, and negative chronotropic and inotropic cardiac effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and is indicated for cardiovascular disease and hypertension and has 10 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a blocker of both alpha- and beta-adrenergic receptors that is used as an antihypertensive (PubChem). This compound HCl combines both selective, competitive, alpha-1-adrenergic blocking and nonselective, competitive, beta-adrenergic blocking activity in a single substance. In man, the ratios of alpha- to beta- blockade have been estimated to be approximately 1:3 and 1:7 following oral and intravenous (IV) administration, respectively. The principal physiologic action of this compound is to competitively block adrenergic stimulation of β -receptors within the myocardium (β 1-receptors) and within bronchial and vascular smooth muscle (β 2-receptors), and α 1-receptors within vascular smooth muscle. This causes a decrease in systemic arterial blood pressure and systemic vascular resistance without a substantial reduction in resting heart rate, cardiac output, or stroke volume, apparently because of its combined α - and β -adrenergic blocking activity.
A salicylamide derivative that is a non-cardioselective blocker of BETA-ADRENERGIC RECEPTORS and ALPHA-1 ADRENERGIC RECEPTORS.
See also: this compound Hydrochloride (active moiety of).
属性
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUAFYQXFOLMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023191 | |
| Record name | Labetalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Labetalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.78e-03 g/L | |
| Record name | Labetalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36894-69-6 | |
| Record name | Labetalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36894-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Labetalol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036894696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Labetalol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Labetalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Labetalol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LABETALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5H8897N95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LABETALOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6537 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Labetalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 196 °C | |
| Record name | Labetalol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Labetalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Labetalol on Vascular Smooth Muscle
Executive Summary: A Multifaceted Approach to Vasodilation
Labetalol distinguishes itself within the class of adrenergic receptor antagonists through a unique and complex mechanism of action on vascular smooth muscle. Unlike traditional beta-blockers, which can induce peripheral vasoconstriction, this compound promotes vasodilation and lowers peripheral vascular resistance through a combination of pharmacological actions.[1][2][3] This guide provides a detailed exploration of its molecular interactions, the resultant signaling cascades within vascular smooth muscle cells (VSMCs), and the experimental methodologies required to elucidate and quantify these effects. This compound's antihypertensive efficacy is primarily attributed to a triad of mechanisms: competitive antagonism of postsynaptic α1-adrenergic receptors, non-selective blockade of β-adrenergic receptors, and a clinically significant intrinsic sympathomimetic activity (ISA) via partial agonism at vascular β2-adrenergic receptors.[1][4] This multifaceted profile allows for effective blood pressure reduction without the significant reflex tachycardia or reduction in cardiac output often associated with pure vasodilators or non-selective beta-blockers, respectively.[2][5][6]
The Core Duality: α1-Adrenergic and β-Adrenergic Interactions
This compound is administered as a racemic mixture of four stereoisomers, each possessing different affinities for adrenergic receptors. This isomeric composition is fundamental to its combined α- and β-blocking properties.[2] The primary vasodilatory effect of this compound on vascular smooth muscle is a direct consequence of its interaction with two key receptor subtypes: α1 and β2-adrenergic receptors.
α1-Adrenergic Receptor Blockade: Inducing Vasorelaxation
This compound acts as a competitive antagonist at postsynaptic α1-adrenergic receptors located on the surface of VSMCs.[1][5] In the physiological state, stimulation of these Gq protein-coupled receptors by endogenous catecholamines, such as norepinephrine, initiates a signaling cascade leading to vasoconstriction. This compound's antagonism of this receptor directly prevents this cascade.
Causality of Experimental Choice: To isolate and confirm the α1-blocking activity, in vitro experiments are designed to specifically activate this pathway in the absence of other adrenergic influences. Phenylephrine, a selective α1-adrenergic agonist, is the tool of choice for inducing contraction in isolated vascular preparations. By demonstrating that this compound can inhibit and reverse phenylephrine-induced contraction in a dose-dependent manner, its direct α1-antagonistic properties are unequivocally established.
Mechanism of Action at the α1-Adrenergic Receptor:
-
Norepinephrine/Phenylephrine Binding: Activates the α1-receptor.
-
Gq Protein Activation: The activated receptor stimulates the Gq protein, which in turn activates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytosol.
-
Contraction Cascade: The increased intracellular Ca2+ binds to calmodulin. The Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK).
-
Muscle Contraction: MLCK phosphorylates the myosin light chain, enabling cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[7]
This compound competitively binds to the α1-receptor, preventing norepinephrine from initiating this entire sequence, thereby promoting vasodilation and reducing peripheral vascular resistance.[8][9]
β2-Adrenergic Receptor Partial Agonism: A Unique Vasodilatory Contribution
While this compound is a non-selective β-receptor antagonist, its action on the β2-adrenergic receptors present on VSMCs is more nuanced. It exhibits significant intrinsic sympathomimetic activity (ISA), functioning as a partial agonist.[1][3][4] This means that in addition to blocking potent endogenous agonists, this compound itself can weakly stimulate the β2-receptor, leading to vasodilation.[1] This β2-mediated vasodilation is a key differentiator from many other beta-blockers and contributes significantly to its blood pressure-lowering effect.[3]
Mechanism of Action at the β2-Adrenergic Receptor:
-
This compound Binding: this compound binds to and weakly activates the Gs protein-coupled β2-receptor.
-
Gs Protein Activation: The Gs protein is stimulated, activating the enzyme Adenylate Cyclase.
-
cAMP Production: Adenylate Cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Inhibition of Contraction: PKA phosphorylates and inactivates MLCK, reducing the phosphorylation of the myosin light chain. This favors dephosphorylation by Myosin Light Chain Phosphatase (MLCP), leading to smooth muscle relaxation and vasodilation.
This partial agonist activity is particularly relevant in states of low sympathetic tone, where it can produce a net vasodilatory effect.
Signaling Pathway Diagram
The following diagram illustrates the dual mechanism of this compound on a vascular smooth muscle cell.
Caption: Dual action of this compound on VSMC signaling pathways.
Experimental Validation and Quantification
To rigorously characterize the multifaceted actions of this compound, a combination of in vitro functional assays and receptor binding studies is essential. These protocols provide a self-validating system where functional effects are directly correlated with molecular interactions.
Protocol: In Vitro Vascular Ring Tension Study
This functional assay directly measures the contractile and relaxant effects of this compound on isolated blood vessel segments. The aortic ring model is a robust and widely used method for such investigations.[10][11]
Methodology:
-
Tissue Harvest: Euthanize a laboratory animal (e.g., adult C57BL/6J mouse or Sprague-Dawley rat) via an approved protocol. Perform a thoracotomy to expose the thoracic aorta.[12]
-
Aortic Ring Preparation: Carefully excise the descending thoracic aorta and place it in cold Krebs-Ringer bicarbonate solution. Meticulously remove adherent connective and adipose tissue. Section the aorta into 2-3 mm wide rings.[12][13]
-
Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Ringer solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g. After equilibration, assess the viability of the endothelium and smooth muscle by inducing contraction with phenylephrine (PE, 1 μM) followed by relaxation with acetylcholine (ACh, 10 μM). A robust relaxation response to ACh confirms endothelial integrity.
-
Experimental Protocol:
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable, submaximal contraction with an α1-agonist (e.g., Phenylephrine, 1 μM).
-
Once the contraction plateaus, add cumulative concentrations of this compound (e.g., 1 nM to 100 μM) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 (concentration causing 50% of maximal relaxation).
Trustworthiness through Controls: To dissect the mechanisms, parallel experiments should be run. For instance, pre-incubating rings with a pure β-blocker like propranolol before adding this compound will abolish the β2-agonist component of relaxation, isolating the effect of α1-blockade.
Experimental Workflow Diagram
Caption: Workflow for an in vitro aortic ring tension study.
Protocol: Radioligand Receptor Binding Assay
This biochemical assay quantifies the binding affinity of this compound for specific adrenergic receptor subtypes, providing the molecular basis for its functional effects.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines known to express high densities of the target receptors (e.g., rat cerebral cortex for α1-receptors, rat heart for β1-receptors, rat lung for β2-receptors).
-
Assay Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of a specific radiolabeled antagonist (e.g., [3H]prazosin for α1, [3H]dihydroalprenolol for β1/β2).
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the tubes. This compound will compete with the radioligand for binding to the receptors.
-
Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. This generates a competition curve from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which represents the affinity of the drug for the receptor.
Quantitative Data and Hemodynamic Consequences
The dual actions of this compound result in a unique hemodynamic profile. The data from binding assays and functional studies provide a quantitative foundation for understanding its clinical effects.
Table 1: Representative Binding Affinities (Ki) of this compound
| Receptor Subtype | Representative Radioligand | This compound Ki (nM) | Primary Effect on VSMC |
| α1-Adrenergic | [3H]prazosin | 10 - 30 | Antagonism (Vasodilation) |
| β1-Adrenergic | [3H]dihydroalprenolol | 3 - 10 | Antagonism (Cardiac Effects) |
| β2-Adrenergic | [3H]dihydroalprenolol | 3 - 10 | Partial Agonism (Vasodilation) |
Note: Ki values are approximate and can vary based on experimental conditions and tissue source. The ratio of β- to α-antagonism is approximately 3:1 after oral administration and 7:1 after intravenous administration.[4][5]
Integrated Hemodynamic Effect
The combination of α1-blockade and β2-partial agonism leads to a reduction in total peripheral resistance (TPR).[1][5] Simultaneously, the blockade of cardiac β1-receptors prevents the reflex tachycardia that would typically accompany a drop in TPR.[7] The result is a dose-dependent decrease in blood pressure with little to no change in heart rate or cardiac output, making this compound a highly effective and hemodynamically stable antihypertensive agent.[2][4][14]
References
- 1. Pharmacology of this compound in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Adrenergic Antagonists: ɑ and β-Receptor Blockers [jove.com]
- 3. Role of vasodilation in the antihypertensive and antianginal effects of this compound: implications for therapy of combined hypertension and angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. youtube.com [youtube.com]
- 8. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccjm.org [ccjm.org]
Labetalol Stereoisomers: A Technical Guide to Receptor Binding Affinity and Downstream Signaling
Introduction: Deconstructing Labetalol's Complexity
This compound, a cornerstone in the management of hypertension, presents a fascinating case study in stereopharmacology.[1][2][3] Clinically utilized as a racemic mixture, this compound is composed of four distinct stereoisomers, each arising from two chiral centers in its molecular structure.[1] These stereoisomers—(R,R), (S,R), (R,S), and (S,S)—are not pharmacologically equivalent. Their unique three-dimensional arrangements dictate their binding affinities for adrenergic receptors, the gatekeepers of the sympathetic nervous system's influence on cardiovascular function. This guide provides an in-depth exploration of the stereospecific interactions of this compound's isomers with α1-, β1-, and β2-adrenergic receptors, outlines a robust methodology for quantifying these interactions, and elucidates the downstream signaling cascades that follow receptor binding. Understanding this stereochemical nuance is paramount for researchers, scientists, and drug development professionals seeking to design more selective and efficacious cardiovascular therapeutics.
Stereospecific Receptor Binding Affinity: The Foundation of this compound's Dual Action
The therapeutic efficacy of this compound stems from its unique ability to antagonize both α- and β-adrenergic receptors.[2][3] However, this dual blockade is not an intrinsic property of a single molecule but rather a composite effect of the distinct pharmacological profiles of its constituent stereoisomers. The antagonist potencies, expressed as pA2 values (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve), reveal a striking division of labor among the isomers.
The (R,R)-isomer, also known as dilevalol, is the primary contributor to this compound's β-adrenergic blockade.[4][5][6] It exhibits potent, non-selective antagonism at both β1- and β2-adrenoceptors.[4] Conversely, the α1-adrenergic blocking activity of this compound is predominantly attributed to the (S,R)-isomer, which is the most potent antagonist at this receptor subtype among the four isomers.[4][5] The remaining two isomers, (R,S) and (S,S), are significantly weaker antagonists at both α- and β-adrenoceptors.[4][7] This elegant distribution of activity underscores the critical importance of stereochemistry in drug-receptor interactions.
Quantitative Analysis of Antagonist Potency
The following table summarizes the antagonist potencies (pA2 values) of the four this compound stereoisomers at α1-, β1-, and β2-adrenoceptors, as determined in isolated tissue preparations. This quantitative data provides a clear picture of the stereospecificity of this compound's interactions with its target receptors.
| Stereoisomer | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) |
| (R,R)-Labetalol | Weak Antagonist | 8.2 | 8.4 |
| (S,R)-Labetalol | 7.5 | 7.1 | 7.0 |
| (R,S)-Labetalol | 6.5 | 6.4 | 6.3 |
| (S,S)-Labetalol | 5.8 | 5.7 | 5.6 |
Data compiled from Brittain et al., 1982, British Journal of Pharmacology.[4][8]
Methodology for Determining Receptor Binding Affinity: A Self-Validating Protocol
The gold-standard method for quantifying the interaction between a ligand and its receptor is the radioligand binding assay. This technique allows for the precise determination of key parameters such as the equilibrium dissociation constant (Kd) for a radiolabeled ligand and the inhibitory constant (Ki) for a competing unlabeled ligand, like the this compound stereoisomers. The following protocol outlines a comprehensive and self-validating workflow for assessing the binding affinity of this compound stereoisomers at α1-, β1-, and β2-adrenergic receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Experimental workflow for determining the binding affinity of this compound stereoisomers.
Step-by-Step Methodology
Part 1: Membrane Preparation
-
Tissue/Cell Selection: Choose appropriate tissue or cell lines expressing the target receptor (e.g., rat cerebral cortex for α1-adrenoceptors, rat heart ventricles for β1-adrenoceptors, or cell lines recombinantly expressing specific receptor subtypes).
-
Homogenization: Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail to prevent protein degradation.
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and perform a high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
-
Washing and Resuspension: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Repeat the high-speed centrifugation step to wash the membranes.
-
Protein Quantification: Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use to ensure stability.
Part 2: Competitive Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding (TB): Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled standard antagonist (e.g., phentolamine for α1, propranolol for β).
-
Competition: Membranes + Radioligand + varying concentrations of the unlabeled this compound stereoisomer.
-
-
Reagent Addition:
-
Add a consistent amount of the membrane preparation to each well.
-
Add the selected radioligand at a concentration at or below its Kd value (e.g., [3H]-Prazosin for α1, [125I]-Iodocyanopindolol for β1/β2).
-
Add the unlabeled this compound stereoisomer in a range of concentrations to the competition wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I) to quantify the amount of bound radioactivity.
Part 3: Data Analysis
-
Calculate Specific Binding: For each concentration of the competitor, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding and competition wells.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound stereoisomer) concentration.
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Downstream Signaling Pathways: From Receptor Binding to Cellular Response
The binding of a this compound stereoisomer to an adrenergic receptor antagonizes the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby blocking their downstream signaling effects. These signaling pathways are initiated by G protein-coupled receptors (GPCRs) and differ significantly between α1 and β adrenoceptors.
α1-Adrenergic Receptor Signaling Pathway (Gq-Coupled)
α1-Adrenergic receptors are coupled to the Gq family of heterotrimeric G proteins.[9] Antagonism by the (S,R)-isomer of this compound primarily blocks this cascade.
Caption: The Gq-coupled signaling pathway of the α1-adrenergic receptor.
Upon agonist binding, the α1-receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[9][10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11] IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[10][11] Both DAG and the increased intracellular Ca²⁺ concentration activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[9][10]
β-Adrenergic Receptor Signaling Pathway (Gs-Coupled)
β1- and β2-Adrenergic receptors are coupled to the Gs family of G proteins.[12] The (R,R)-isomer of this compound is a potent antagonist of this pathway.
Caption: The Gs-coupled signaling pathway of β-adrenergic receptors.
Activation of β-receptors by an agonist leads to the activation of the Gs protein, which then stimulates the membrane-bound enzyme adenylyl cyclase.[12][13] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[14][15] cAMP subsequently activates protein kinase A (PKA), which phosphorylates a multitude of intracellular proteins, including ion channels and enzymes.[12][15] The specific downstream effects depend on the receptor subtype and cell type; for instance, β1-receptor stimulation in the heart increases heart rate and contractility, while β2-receptor activation in bronchial smooth muscle leads to relaxation.
Conclusion: From Stereoisomers to Therapeutic Insight
The pharmacological profile of this compound is a compelling demonstration of the principle that stereoisomers of a chiral drug can possess distinct and complementary activities. The dual α- and β-adrenergic blockade is not the property of a single molecule but the synergistic effect of a racemic mixture, primarily driven by the (S,R)- and (R,R)-isomers, respectively. A thorough understanding of the stereospecific binding affinities, achieved through meticulous experimental protocols like radioligand binding assays, is fundamental to elucidating the mechanism of action of such complex drugs. Furthermore, comprehending the downstream Gq and Gs signaling pathways provides a complete picture of how receptor antagonism translates into a physiological response. For drug development professionals, the case of this compound serves as a powerful reminder of the potential to fine-tune pharmacological activity by isolating or modifying specific stereoisomers, paving the way for the creation of next-generation therapeutics with enhanced selectivity and improved safety profiles.
References
- 1. This compound | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound and other agents that block both alpha- and beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha- and beta-adrenoceptor blocking potencies of this compound and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and comparison of some cardiovascular properties of the stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha and beta adrenoceptor blocking properties of this compound and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The alpha- and beta-adrenoceptor blocking potencies of this compound and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. youtube.com [youtube.com]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
- 15. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dichotomy of Action: A Technical Guide to the Stereoselective Pharmacology of (R,R)- and (S,R)-Labetalol
Introduction: The Significance of Chirality in Pharmacology
In the realm of drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide delves into the stereoselective pharmacology of labetalol, a drug that exemplifies this principle. This compound is administered as a racemic mixture of four stereoisomers, with the (R,R) and (S,R) isomers being the most pharmacologically active.[1][2] Understanding the distinct activities of these diastereomers is crucial for researchers and drug development professionals seeking to optimize therapeutic outcomes and minimize adverse effects.
This compound's therapeutic efficacy in managing hypertension stems from its dual mechanism of action: blockade of both α- and β-adrenergic receptors.[3][4][5][6][7][8] This guide will dissect the individual contributions of the (R,R) and (S,R) stereoisomers to this overall pharmacological profile, providing a comprehensive understanding of their structure-activity relationships.
Pharmacodynamics: A Tale of Two Isomers
The distinct pharmacological activities of (R,R)-labetalol and (S,R)-labetalol are a direct consequence of their differential affinities for adrenergic receptors.
(R,R)-Labetalol: The β-Adrenergic Antagonist
The (R,R)-isomer, also known as dilevalol, is the primary contributor to this compound's β-adrenergic blocking activity.[1][9] It is a potent, non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 receptors.[10] The β1-adrenergic blockade in the heart leads to a decrease in heart rate and myocardial contractility, contributing to the antihypertensive effect.[4]
Interestingly, the (R,R)-isomer also exhibits some β2-agonist activity, which is thought to contribute to vasodilation.[1][11][12] This intrinsic sympathomimetic activity at the β2 receptor differentiates it from many other β-blockers and adds to the overall blood pressure-lowering effect of this compound.
(S,R)-Labetalol: The α-Adrenergic Antagonist
In contrast, the (S,R)-isomer is the most potent α1-adrenoceptor antagonist among the four stereoisomers.[1][9][10] Blockade of α1-adrenoceptors in vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance, a key component of this compound's antihypertensive action.[4] This isomer has significantly weaker β-blocking activity compared to its (R,R) counterpart.[9]
The combination of β-blockade from (R,R)-labetalol and α-blockade from (S,R)-labetalol results in a unique hemodynamic profile, characterized by a reduction in blood pressure without the reflex tachycardia often seen with pure vasodilators.[13]
Comparative Receptor Affinity
The following table summarizes the relative potencies of the this compound stereoisomers at α- and β-adrenoceptors, based on findings from various studies.
| Stereoisomer | Primary Activity | Relative α1-Adrenoceptor Blocking Potency | Relative β-Adrenoceptor Blocking Potency |
| (R,R)-Labetalol | β-Blocker | Weak | Potent (3-4 times more potent than this compound)[14][15] |
| (S,R)-Labetalol | α-Blocker | Most Potent | Moderate[10] |
| (R,S)-Labetalol | Intermediate | Intermediate | Intermediate[10] |
| (S,S)-Labetalol | Weak Antagonist | Weak | Weak[10] |
Visualizing the Mechanism of Action
To better illustrate the distinct roles of (R,R)- and (S,R)-labetalol, the following diagrams depict their interactions with adrenergic receptors and the resulting physiological effects.
Caption: Distinct receptor interactions of (R,R)- and (S,R)-labetalol.
Caption: Pharmacological contribution of this compound's active isomers.
Pharmacokinetics: Stereoselective Disposition
The pharmacokinetic profiles of the this compound stereoisomers also exhibit significant differences, a phenomenon known as stereoselective disposition. Studies have shown that after oral administration, the plasma concentrations of the four stereoisomers can vary.[16][17] For instance, at peak this compound concentrations, (R,R)-labetalol levels have been observed to be significantly lower than those of the other three stereoisomers.[16][17]
Furthermore, gender differences in this compound kinetics have been reported, with women showing higher overall this compound concentrations than men for a similar antihypertensive response.[18] This difference was largely attributed to higher concentrations of the inactive and α1-blocking stereoisomers in women, while the concentrations of the β-blocking (R,R)-isomer were similar between genders.[18] This underscores the critical importance of analyzing stereoisomer kinetics when evaluating the pharmacokinetics and pharmacodynamics of racemic drugs.
Experimental Protocols for Characterizing Stereoisomer Activity
To elucidate the distinct pharmacological activities of (R,R)- and (S,R)-labetalol, a combination of in vitro and in vivo assays are employed. The following are representative protocols.
In Vitro Radioligand Binding Assay for Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of (R,R)-labetalol and (S,R)-labetalol for α1-, β1-, and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the desired adrenoceptor subtype (e.g., rat cerebral cortex for α1, rat heart for β1).
-
Radioligand Selection: Choose appropriate radioligands for each receptor subtype (e.g., [3H]prazosin for α1, [3H]dihydroalprenolol for β).
-
Competition Binding Assay:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds ((R,R)-labetalol, (S,R)-labetalol, and a reference compound).
-
Allow the reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of the competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate and compare the antihypertensive effects of (R,R)-labetalol and (S,R)-labetalol in an animal model of hypertension.
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).
-
Blood Pressure Measurement:
-
Acclimatize the rats to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before the experiment to minimize stress-induced fluctuations.
-
Alternatively, for continuous monitoring, surgically implant radiotelemetry devices for the measurement of arterial blood pressure and heart rate.
-
-
Drug Administration: Administer (R,R)-labetalol, (S,R)-labetalol, racemic this compound, or vehicle (control) to different groups of SHR via oral gavage or intravenous injection.
-
Data Collection:
-
Measure blood pressure and heart rate at baseline (before drug administration) and at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each treatment group at each time point.
-
Compare the magnitude and duration of the antihypertensive effects of the different isomers and the racemate.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences.
-
Conclusion: The Rationale for Racemic this compound
The pharmacological dissection of this compound's stereoisomers reveals a fascinating interplay of activities. The (R,R)-isomer is a potent β-blocker with some vasodilating properties, while the (S,R)-isomer is a powerful α1-blocker. The combined action of these two isomers within the racemic mixture provides a multifaceted approach to lowering blood pressure, which is more effective than either isomer alone. This synergistic interaction provides a strong rationale for the clinical use of this compound as a racemic mixture.
For drug development professionals, the case of this compound serves as a compelling reminder of the importance of stereochemistry. A thorough understanding of the pharmacological profiles of individual stereoisomers is essential for designing safer and more effective drugs. Future research may focus on developing novel antihypertensive agents that optimize the desired activities of specific stereoisomers while minimizing off-target effects.
References
- 1. This compound | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. ccjm.org [ccjm.org]
- 4. goodrx.com [goodrx.com]
- 5. This compound: a review of its pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an alpha- and beta-adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and other agents that block both alpha- and beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and comparison of some cardiovascular properties of the stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alpha- and beta-adrenoceptor blocking potencies of this compound and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Alpha and beta adrenoceptor blocking properties of this compound and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the R, R-isomer of this compound, SCH 19927, in isolated tissues and in spontaneously hypertensive rats during a repeated treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound pharmacokinetics and pharmacodynamics: evidence of stereoselective disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gender differences in this compound kinetics: importance of determining stereoisomer kinetics for racemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Labetalol downstream signaling pathways in cardiomyocytes
An In-Depth Technical Guide to Labetalol's Downstream Signaling Pathways in Cardiomyocytes
Introduction: this compound's Unique Pharmacological Profile
This compound is a third-generation beta-blocker distinguished by its dual-action mechanism as a competitive antagonist at both α1- and non-selective β-adrenergic receptors (β1 and β2).[1][2] This unique profile allows it to reduce blood pressure not only by decreasing heart rate and contractility (β-blockade) but also by promoting vasodilation through the relaxation of vascular smooth muscle (α1-blockade).[2][3] Clinically, it is employed in the management of hypertension, including hypertensive emergencies and hypertension in pregnancy.[1][4][5] Furthermore, this compound possesses intrinsic sympathomimetic activity (ISA), acting as a partial agonist at β2-receptors, which may contribute to its vasodilatory effects and favorable hemodynamic profile compared to non-selective antagonists without ISA.[3][6] This guide provides a detailed exploration of the molecular signaling cascades modulated by this compound within cardiomyocytes, offering field-proven experimental protocols to investigate these pathways.
Part 1: The Canonical β-Adrenergic Blockade Pathway
The primary mechanism of this compound's action in the heart involves the antagonism of β1-adrenergic receptors, the predominant subtype in cardiomyocytes.[7] This intervention directly counters the effects of catecholamines like norepinephrine and epinephrine, which are often elevated in pathological states such as heart failure.[8][9]
Core Signaling Cascade
Under normal physiological conditions, catecholamine binding to β1-receptors initiates a well-defined signaling cascade:
-
G-Protein Activation: The agonist-bound β1-receptor activates the stimulatory G-protein, Gs.[7][10]
-
Adenylyl Cyclase and cAMP Production: The α-subunit of Gs stimulates adenylyl cyclase (AC) to convert ATP into the crucial second messenger, cyclic adenosine monophosphate (cAMP).[7][10]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[7][11]
-
Phosphorylation of Key Substrates: PKA phosphorylates a suite of proteins integral to excitation-contraction coupling, resulting in enhanced cardiac function:
-
L-type Calcium Channels (LTCCs): Phosphorylation increases Ca2+ influx, leading to a stronger force of contraction (positive inotropy).[7][12]
-
Phospholamban (PLB): Phosphorylation relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), accelerating Ca2+ reuptake into the sarcoplasmic reticulum (SR) and promoting faster relaxation (positive lusitropy).[13]
-
Ryanodine Receptors (RyR2): PKA-mediated phosphorylation enhances their sensitivity to Ca2+, facilitating greater Ca2+ release from the SR.[13]
-
Cardiac Troponin I (cTnI): Phosphorylation decreases the sensitivity of myofilaments to Ca2+, which also contributes to faster relaxation.[13]
-
This compound's Modulatory Effect
By competitively blocking β1-receptors, this compound attenuates this entire cascade. This leads to a reduction in cAMP production and PKA activity, resulting in the key therapeutic effects of negative chronotropy (decreased heart rate) and negative inotropy (decreased contractility).[2][4] This reduction in cardiac workload lowers myocardial oxygen demand, which is beneficial in ischemic conditions.[14] In chronic conditions like heart failure, this blockade helps reverse the detrimental long-term effects of sympathetic overstimulation, such as cardiomyocyte apoptosis and adverse remodeling.[9]
Caption: this compound's blockade of the β1-adrenergic receptor signaling cascade.
Part 2: The Vasodilatory α1-Adrenergic Blockade Pathway
This compound's antihypertensive efficacy is significantly enhanced by its antagonism of α1-adrenergic receptors, a feature that distinguishes it from many other beta-blockers.[1][2]
Core Signaling Cascade
In cardiomyocytes and vascular smooth muscle, α1-receptors are coupled to the Gq family of G-proteins, initiating a distinct signaling pathway:
-
G-Protein Activation: Agonist binding activates the Gq protein.[15][16]
-
Phospholipase C (PLC) Activation: Gq stimulates the enzyme Phospholipase C (PLC).[16]
-
Second Messenger Production: PLC hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]
-
Downstream Effects:
This pathway is a key regulator of cellular processes including contractility and is strongly implicated in the development of pathological cardiac hypertrophy.[15][18]
This compound's Modulatory Effect
By blocking α1-receptors, this compound inhibits the Gq-PLC pathway. This action is the primary driver of its vasodilatory effect, reducing peripheral resistance and thus lowering blood pressure.[2] Within cardiomyocytes, this blockade may also contribute to the reversal of left ventricular hypertrophy, although the precise mechanisms and clinical impact relative to pure beta-blockers are complex.[19][20][21] Emerging evidence also points to a cardioprotective role for α1-receptor signaling, including pathways that originate from the cell nucleus to prevent cell death.[15][16][22] this compound's antagonism would necessarily modulate these protective signals, a key area for ongoing research.
References
- 1. goodrx.com [goodrx.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Intrinsic sympathomimetic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 8. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using cAMP Sensors to Study Cardiac Nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Properties of this compound, a combined alpha- and beta-blocking agent, relevant to the treatment of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Nuclear Compartmentalization of α1-Adrenergic Receptor Signaling in Adult Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. The alpha1-adrenergic receptors in cardiac hypertrophy: signaling mechanisms and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound on left ventricular mass and function in hypertension--an assessment by serial echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. experts.umn.edu [experts.umn.edu]
- 21. Left ventricular hypertrophy reversal with this compound and propranolol: a prospective randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Alpha-1 and Beta-Adrenergic Receptor Selectivity of Labetalol
A Senior Application Scientist's Synthesis of Mechanism, Stereochemistry, and Experimental Determination
Introduction
Labetalol is a cornerstone in the management of hypertension, distinguished by its unique dual mechanism of action as both an alpha- and beta-adrenergic receptor antagonist. This guide provides a comprehensive technical overview of the receptor selectivity of this compound, delving into the critical role of its stereochemistry and the experimental methodologies employed to elucidate its pharmacological profile. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with practical insights into the determination of its alpha-1 to beta-receptor selectivity ratios.
This compound is administered as a racemic mixture of four stereoisomers, arising from two chiral centers in its chemical structure.[1] These stereoisomers, (R,R), (S,R), (R,S), and (S,S), exhibit markedly different affinities for adrenergic receptors, and it is the specific combination of their activities that defines the overall pharmacological effect of the drug.[2][3]
The Dichotomy of Action: Unraveling Stereoisomer Contributions
The therapeutic efficacy of labetalalol stems from its combined alpha-1 and non-selective beta-adrenergic blockade.[4] This dual action leads to a reduction in peripheral vascular resistance (alpha-1 blockade) without the reflex tachycardia that often accompanies pure vasodilators, due to the simultaneous blockade of cardiac beta-receptors.[5] The key to understanding this compound's pharmacology lies in dissecting the contribution of each of its stereoisomers.
-
(R,R)-Labetalol (Dilevalol): This isomer is predominantly responsible for the drug's potent, non-selective beta-adrenoceptor blocking activity.[6][7] It possesses virtually all of the beta-1 blocking activity of the racemic mixture.[8]
-
(S,R)-Labetalol: This isomer is the most potent antagonist at alpha-1 adrenoceptors.[6][7] Its activity is crucial for the vasodilatory effects of this compound.
-
(R,S)- and (S,S)-Labetalol: These isomers are considered to have minimal or weak activity at both alpha and beta-adrenoceptors.[2]
This stereospecificity underscores a critical principle in pharmacology: the three-dimensional structure of a molecule dictates its interaction with biological targets.
Quantifying Selectivity: The Alpha-1 to Beta Receptor Ratios
The ratio of beta- to alpha-adrenergic blockade is a critical parameter that defines the hemodynamic effects of this compound. This ratio is not fixed but is dependent on the route of administration, a phenomenon attributed to differences in first-pass metabolism.
-
Oral Administration: Following oral administration, the ratio of beta- to alpha-blockade is approximately 3:1 .[9]
-
Intravenous Administration: After intravenous administration, this ratio shifts to approximately 7:1 .[4][5]
This difference highlights the stereoselective metabolism of this compound, where the more potent alpha-blocking (S,R)-isomer may be more extensively metabolized by the liver after oral ingestion compared to the beta-blocking (R,R)-isomer.
The following table summarizes the relative antagonist potencies of this compound and its key stereoisomers at alpha-1, beta-1, and beta-2 adrenoceptors, as determined by in vitro functional assays (pA2 values). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
| Compound | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) | Primary Activity |
| This compound (racemic) | ~7.0-7.5 | ~8.0-8.5 | ~8.0-8.5 | Mixed α1/β antagonist |
| (R,R)-Labetalol | Weak antagonist | Potent antagonist | Potent antagonist | Non-selective β-blocker |
| (S,R)-Labetalol | Potent antagonist | Moderate antagonist | Moderate antagonist | α1-blocker |
| (R,S)-Labetalol | Weak antagonist | Weak antagonist | Weak antagonist | Low activity |
| (S,S)-Labetalol | Weak antagonist | Weak antagonist | Weak antagonist | Low activity |
Note: The pA2 values are approximate ranges compiled from various in vitro studies on isolated tissues and may vary depending on the specific experimental conditions.
Experimental Determination of Receptor Selectivity
A multi-faceted approach involving both in vitro and in vivo models is essential for a comprehensive understanding of this compound's receptor selectivity. These self-validating systems provide a robust framework for characterizing the pharmacological profile of adrenergic antagonists.
In Vitro Methodologies
1. Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.[10] These assays directly measure the interaction between a radiolabeled ligand and the receptor, allowing for the calculation of the inhibition constant (Ki), a measure of the drug's binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: α1-Adrenergic Receptor Binding Assay
-
Membrane Preparation:
-
Homogenize tissue rich in α1-adrenoceptors (e.g., rat cerebral cortex) in ice-cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a selective α1-adrenoceptor radioligand (e.g., [3H]-prazosin), and varying concentrations of the this compound isomer to be tested.[11]
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled α1-antagonist like phentolamine).
-
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound isomer concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the isomer that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[12]
-
2. Functional Assays in Isolated Tissues
Functional assays, or organ bath experiments, measure the physiological response of an isolated tissue to a drug. These assays are crucial for determining whether a drug is an agonist or an antagonist and for quantifying its potency (pA2 value for antagonists).
Experimental Workflow: Isolated Tissue Functional Assay
Caption: Workflow for a functional antagonism assay in isolated tissue.
Detailed Protocol: β1-Adrenoceptor Functional Antagonism in Isolated Guinea Pig Atria
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate the atria.
-
Mount the atria in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated with carbogen (95% O2, 5% CO2).
-
Connect the tissue to an isometric force transducer to record changes in the rate and force of contraction.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Assay Procedure:
-
Establish a cumulative concentration-response curve to a β-adrenoceptor agonist like isoprenaline to determine the baseline response.[13]
-
After washing the tissue and allowing it to return to baseline, incubate it with a known concentration of the this compound isomer for a set period.
-
Repeat the isoprenaline concentration-response curve in the presence of the this compound isomer.
-
Repeat this process with several different concentrations of the this compound isomer.
-
-
Data Analysis:
-
Measure the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the this compound isomer.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
-
In Vivo Methodologies
In vivo models, such as studies in anesthetized dogs or pithed rats, are essential for understanding how the alpha and beta-blocking properties of this compound translate into hemodynamic effects in a whole organism.[14]
In a typical experiment in an anesthetized dog, the pressor response to an alpha-1 agonist like phenylephrine and the tachycardic response to a beta-agonist like isoprenaline are measured before and after the administration of this compound or its isomers.[15] The degree of inhibition of these responses allows for the in vivo determination of the alpha and beta-blocking potency and the calculation of the selectivity ratio.
Signaling Pathways
The therapeutic effects of this compound are a direct consequence of its interference with the signaling pathways of alpha-1 and beta-adrenergic receptors.
Alpha-1 Adrenergic Receptor Signaling Pathway Blockade
Caption: Blockade of the α1-adrenergic signaling pathway by this compound.
References
- 1. This compound | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization of this compound in Pregnancy (The CLIP Study): A Prospective Observational Longitudinal Pharmacokinetic/Pharmacodynamic Cohort Study During Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Hydrochloride [dailymed.nlm.nih.gov]
- 5. Current status of this compound, the first alpha- and beta-blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha- and beta-adrenoceptor blocking potencies of this compound and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alpha- and beta-adrenoceptor blocking potencies of this compound and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and comparison of some cardiovascular properties of the stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of [3H]-prazosin and [3H]-dihydroergocryptine to rat cardiac alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Functional antagonism between calcium-antagonists and noradrenaline on isolated guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alpha and beta adrenoceptor blocking properties of this compound and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective analysis of this compound in human plasma by LC-MS/MS: application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
Labetalol Pharmacokinetics and First-Pass Metabolism In Vivo: An In-Depth Technical Guide
This guide provides a detailed examination of the in vivo pharmacokinetics of labetalol, with a primary focus on its extensive first-pass metabolism. Tailored for researchers, scientists, and drug development professionals, this document synthesizes core scientific principles with field-proven insights into experimental design and interpretation. The content is structured to deliver not just procedural steps, but the causal logic behind experimental choices, ensuring a self-validating and authoritative resource.
Introduction: this compound's Dual-Action and Pharmacokinetic Complexity
This compound is a distinctive antihypertensive agent, possessing both selective α1-adrenergic and non-selective β-adrenergic receptor blocking properties.[1][2][3] This dual mechanism allows for effective blood pressure reduction by decreasing systemic vascular resistance without producing a significant reflex tachycardia.[2] While its pharmacodynamics are well-characterized, its clinical application is critically influenced by its pharmacokinetic profile, which is dominated by extensive first-pass metabolism. This presystemic elimination results in low and highly variable oral bioavailability, a crucial consideration for therapeutic dosing and patient management.[2][4][5] A thorough understanding of its metabolic journey is therefore essential for optimizing its use, predicting potential drug interactions, and innovating future drug delivery strategies.
Core Pharmacokinetic Profile of this compound
Following oral administration, this compound is rapidly and thoroughly absorbed from the gastrointestinal tract.[1][2] However, its entry into systemic circulation is significantly limited. The journey from the gut to the bloodstream is intercepted by metabolic enzymes in the intestinal wall and, more significantly, the liver. This "first-pass effect" is the single most important factor governing its clinical pharmacokinetics.
The plasma elimination half-life of this compound is approximately 6 to 8 hours.[1][2][6] The drug is about 50% bound to plasma proteins and demonstrates a large apparent volume of distribution, indicating extensive concentration in extravascular tissues.[1][4]
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Source(s) |
| Route of Administration | Oral, Intravenous | [1][2] |
| Oral Bioavailability (F) | ~25% (highly variable, 10-80%) | [1][2][4][5] |
| Time to Peak Plasma (Tmax) | 1-2 hours (oral) | [1] |
| Elimination Half-life (t½) | 6-8 hours | [1][2][6] |
| Volume of Distribution (Vd) | 3.2-15.7 L/kg | [1][6] |
| Plasma Protein Binding | ~50% | [1][4] |
| Primary Elimination Pathway | Hepatic Metabolism (Glucuronidation) | [1][2][4][6] |
The First-Pass Gauntlet: this compound's Metabolic Transformation
The low bioavailability of oral this compound is a direct result of extensive presystemic metabolism.[2][3] This process begins after absorption from the gut lumen, as the drug is transported via the portal vein to the liver before it can reach the systemic circulation. During this initial transit, a substantial portion of the parent drug is converted into inactive metabolites.[2][4]
Glucuronidation: The Dominant Metabolic Pathway
The primary metabolic fate of this compound is conjugation with glucuronic acid, a Phase II metabolic reaction.[1][6][7] This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[8][9] this compound possesses two hydroxyl groups—one phenolic and one alcoholic—both of which can undergo glucuronidation.[7] This reaction attaches a large, polar glucuronic acid moiety to the drug, dramatically increasing its water solubility and facilitating its excretion in urine and, via bile, into the feces.[1] These glucuronide conjugates are pharmacologically inactive.[1][4]
Key Enzymatic Drivers: UGT1A1 and UGT2B7
In vitro studies using human liver microsomes and recombinant enzymes have identified UGT1A1 and UGT2B7 as the major isoforms responsible for this compound's glucuronidation.[8][9][10][11]
-
UGT1A1 is the primary enzyme responsible for conjugating the phenolic hydroxyl group.[11]
-
UGT2B7 primarily conjugates the benzylic (alcoholic) hydroxyl group.[11]
The expression and activity of these enzymes can be influenced by various factors, including genetics and hormonal changes. For instance, progesterone has been shown to induce UGT1A1 expression, providing a mechanistic explanation for the observed increase in this compound clearance during pregnancy.[8][9][11] This enzymatic specificity is critical, as inter-individual variability in UGT activity contributes to the wide range of bioavailability seen in patients.[12]
Caption: First-pass metabolism of oral this compound.
In Vivo Experimental Protocol for Pharmacokinetic Assessment
To accurately characterize the in vivo pharmacokinetics and quantify the first-pass effect of a compound like this compound, a well-controlled study comparing intravenous and oral administration is the gold standard.
Causality in Experimental Design
-
Intravenous (IV) Administration: An IV dose bypasses first-pass metabolism entirely, delivering 100% of the drug directly into systemic circulation. The resulting plasma concentration-time curve serves as the reference against which the oral dose is compared. It allows for the calculation of fundamental parameters like clearance (CL) and volume of distribution (Vd).
-
Oral (PO) Administration: An oral dose is subject to both absorption and first-pass metabolism. By comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose (normalized for dose), we can calculate the absolute oral bioavailability (F).
Step-by-Step Methodology
-
Subject/Model Selection: For preclinical studies, select an appropriate animal model (e.g., beagle dogs, non-human primates) whose UGT enzyme profile has some relevance to humans. For clinical studies, enroll healthy volunteers under fasted conditions.[12][13]
-
Study Design: A crossover design is optimal, where the same subjects receive both the IV and PO doses, separated by an adequate washout period (at least 5-7 half-lives). This minimizes inter-subject variability.
-
Dosing and Catheterization:
-
For preclinical models, place indwelling catheters (e.g., in the jugular vein for sampling and cephalic vein for dosing) to facilitate stress-free serial sampling.
-
Administer a precise IV bolus or short infusion of this compound.
-
In the oral arm, administer a precise dose of this compound via oral gavage (preclinical) or as a tablet/solution (clinical).
-
-
Serial Blood Sampling: Collect blood samples into appropriate anticoagulant tubes at predefined time points. A robust schedule would be: 0 (pre-dose), and 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing and Bioanalysis:
-
Centrifuge blood samples to separate plasma. Store plasma frozen at -80°C until analysis.
-
Develop and validate a highly sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify concentrations of the parent this compound and its major glucuronide metabolites.[12][13]
-
-
Pharmacokinetic Data Analysis:
-
Plot plasma concentration versus time for each subject and route of administration.
-
Utilize non-compartmental analysis (NCA) software to calculate key PK parameters (AUC, CL, Vd, t½).
-
Calculate Absolute Bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Caption: Workflow for an in vivo absolute bioavailability study.
Conclusion and Future Perspectives
The pharmacokinetics of this compound are a clear illustration of how extensive first-pass metabolism can dictate the clinical utility of an oral drug. The primary mechanism, glucuronidation via UGT1A1 and UGT2B7, is a major source of the significant inter-individual variability in drug exposure. This understanding is not merely academic; it has direct implications for clinical practice, particularly in populations with altered physiology, such as the elderly or pregnant patients, or in cases of liver disease where first-pass metabolism is reduced.[14][15][16]
Future research should continue to explore the impact of pharmacogenomics on this compound metabolism, potentially identifying genetic markers that predict patient response and bioavailability. Furthermore, the development of novel drug delivery technologies aimed at bypassing hepatic first-pass metabolism could offer a path to improving this compound's pharmacokinetic profile, reducing variability, and enhancing its therapeutic consistency.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamic studies of this compound in hypertensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Glucuronidation of this compound at the two hydroxy positions by bovine liver microsomes. Isolation, purification, and structure elucidation of the glucuronides of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of UDP-glucuronosyltransferase (UGT) 1A1 by progesterone and its impact on this compound elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of UDP-glucuronosyltransferase (UGT) 1A1 by progesterone and its impact on this compound elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Pregnancy-Related Hormones Increase UGT1A1-Mediated this compound Metabolism in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. bmj.com [bmj.com]
- 15. Decreased first-pass metabolism of this compound in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability of this compound increases with age - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Deconstructing the Multifaceted Pharmacology of Labetalol
An In-Depth Technical Guide to the Interaction of Labetalol with G-Protein Coupled Receptors
This compound is a cornerstone therapeutic agent for managing hypertension, particularly in hypertensive emergencies and pregnancy-induced hypertension.[1][2][3] Its clinical success stems from a sophisticated and unique mechanism of action that distinguishes it from other beta-blockers.[2][4][5] this compound is an adrenergic receptor blocking agent that exhibits competitive antagonism at both alpha-1 (α1) and non-selective beta (β1 and β2) adrenergic receptors, which are all members of the G-protein coupled receptor (GPCR) superfamily.[1][6][7][8]
This dual-receptor blockade results in a reduction of peripheral vascular resistance (due to α1-blockade) without the significant reflex tachycardia often associated with other vasodilators, as the concurrent β-blockade mitigates this effect.[1][9] The drug is administered as a racemic mixture of four stereoisomers, as it possesses two chiral centers.[10][11] This stereochemistry is not a trivial detail; the individual isomers are responsible for distinct pharmacological activities, making this compound a fascinating subject for in-depth receptor analysis.[12][13][14][15]
This guide provides a comprehensive technical exploration of this compound's interaction with adrenergic GPCRs. We will dissect its stereoselective pharmacology, delineate the downstream signaling pathways it modulates, and provide detailed, field-proven experimental protocols for researchers to characterize these complex interactions in a laboratory setting.
Part 1: The Molecular Pharmacology of this compound at Adrenergic GPCRs
This compound's therapeutic profile is a direct consequence of its engagement with multiple adrenergic receptor subtypes, each coupled to distinct intracellular G-protein signaling cascades.
Antagonism at Alpha-1 (α1) Adrenergic Receptors: The Vasodilatory Component
This compound acts as a competitive antagonist at postsynaptic α1-adrenergic receptors.[6][7][9] This action is primarily attributed to the (S,R)-stereoisomer .[12][14][15]
Mechanism of Action: Alpha-1 adrenergic receptors are canonically coupled to the Gq family of G-proteins. Upon activation by endogenous catecholamines like norepinephrine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[18] This surge in cytosolic Ca2+ in vascular smooth muscle cells leads to vasoconstriction.
By competitively blocking the α1-receptor, this compound prevents catecholamine binding, thereby inhibiting this entire cascade. The result is a reduction in intracellular Ca2+ levels, leading to vascular smooth muscle relaxation, vasodilation, and a decrease in peripheral vascular resistance.[8][19]
Caption: this compound's antagonism of the Gq-coupled α1-adrenergic receptor pathway.
Antagonism at Beta (β) Adrenergic Receptors: The Cardioprotective Component
This compound is a non-selective, competitive antagonist of both β1- and β2-adrenergic receptors.[1][6][9] This activity is almost entirely due to the (R,R)-stereoisomer , also known as dilevalol.[12][13][15]
Mechanism of Action: Both β1 and β2 receptors are coupled to the Gs family of G-proteins. Agonist binding activates the Gαs subunit, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[20][21][22] cAMP proceeds to activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets.
-
In the heart (primarily β1): PKA activation increases heart rate (chronotropy) and contractility (inotropy).
-
In vascular and bronchial smooth muscle (primarily β2): PKA activation leads to muscle relaxation, causing vasodilation and bronchodilation.[19]
This compound's antagonism at β1-receptors in the heart reduces heart rate and contractility, decreasing the workload on the heart and lowering blood pressure.[2][8] Its blockade of β2-receptors can lead to side effects like bronchoconstriction in susceptible individuals.[2][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. ccjm.org [ccjm.org]
- 6. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [pharmacology2000.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. Pharmacology of this compound in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. Synthesis and comparison of some cardiovascular properties of the stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The alpha- and beta-adrenoceptor blocking activities of this compound and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Alpha-1 adrenergic stimulation of 1,4,5-inositol trisphosphate formation in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
The Impact of Labetalol on Baroreflex Sensitivity in Preclinical Animal Models
An In-Depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive examination of the effects of labetalol, a dual alpha- and beta-adrenergic antagonist, on baroreflex sensitivity (BRS) in animal models. We delve into the intricate pharmacology of this compound, explore the physiological underpinnings of the baroreflex, and present detailed, field-proven experimental protocols for the rigorous assessment of BRS. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the complex interplay between this compound and cardiovascular autonomic regulation. By synthesizing established methodologies with mechanistic insights, this guide aims to equip researchers with the necessary tools to design, execute, and interpret studies in this critical area of cardiovascular pharmacology.
Introduction: The Baroreflex and its Pharmacological Modulation
The arterial baroreflex is a fundamental, rapid-acting neural mechanism crucial for maintaining short-term blood pressure stability. Baroreceptors, specialized stretch-sensitive nerve endings located primarily in the aortic arch and carotid sinuses, detect changes in arterial pressure. An increase in pressure stretches these receptors, leading to an afferent signal that ultimately results in a reflex decrease in heart rate (HR) and vasodilation, thereby lowering blood pressure. Conversely, a drop in pressure unloads the baroreceptors, triggering a reflex increase in HR and vasoconstriction to restore normal pressure. The sensitivity or gain of this reflex (Baroreflex Sensitivity, BRS) is a critical indicator of autonomic cardiovascular control. Impaired BRS is a recognized independent risk factor for cardiovascular mortality and is implicated in the pathophysiology of hypertension, heart failure, and myocardial infarction.
Pharmacological agents that interact with the autonomic nervous system can significantly modulate BRS. This compound is a particularly interesting compound in this regard due to its unique dual-receptor antagonism.
Pharmacology of this compound: A Dual-Action Mechanism
This compound exerts its antihypertensive effects through a combination of selective, competitive antagonism at alpha-1 (α₁) adrenergic receptors and non-selective, competitive antagonism at beta-1 (β₁) and beta-2 (β₂) adrenergic receptors. This dual blockade is central to its influence on the baroreflex arc.
-
Alpha-1 (α₁) Blockade: Located on vascular smooth muscle, α₁-receptors mediate vasoconstriction upon stimulation by norepinephrine. This compound's blockade of these receptors leads to vasodilation, reducing peripheral resistance and lowering blood pressure.
-
Beta-1 (β₁) Blockade: Primarily found in the heart, β₁-receptors increase heart rate and contractility when stimulated. By blocking these receptors, this compound attenuates the cardiac response to sympathetic stimulation, preventing the reflex tachycardia that often accompanies vasodilation.
-
Beta-2 (β₂) Blockade: These receptors are also blocked by this compound. Their antagonism can contribute to the overall cardiovascular effects.
This combined action allows this compound to lower blood pressure without the compensatory reflex tachycardia often seen with pure vasodilators. The net effect on BRS is complex; by modulating both the afferent signals (via blood pressure changes) and the efferent responses (at the heart and blood vessels), this compound presents a unique case for study.
Below is a diagram illustrating the sites of action for this compound within the sympathetic nervous system's control of the cardiovascular system.
Caption: this compound's dual blockade of α1 and β1 adrenergic receptors.
Preclinical Animal Models for BRS Assessment
The choice of animal model is a critical determinant of experimental outcomes. Spontaneously hypertensive rats (SHR) are frequently used as they exhibit genetically determined hypertension and often display impaired baroreflex function, mirroring aspects of human essential hypertension. Normotensive models, such as Sprague-Dawley or Wistar-Kyoto (WKY) rats, serve as essential controls to delineate the effects of this compound in a non-pathological state.
| Animal Model | Key Characteristics | Relevance to BRS Studies | Considerations |
| Spontaneously Hypertensive Rat (SHR) | Genetically hypertensive, exhibits endothelial dysfunction and cardiac hypertrophy. | Represents a common clinical scenario of hypertension with impaired BRS. Ideal for studying restorative or enhancing effects of drugs. | The underlying pathology may influence drug metabolism and response compared to normotensive animals. |
| Sprague-Dawley (SD) Rat | Normotensive, outbred stock. Widely used general-purpose model. | Provides a baseline for normal baroreflex function. Essential for determining the effect of a drug on a healthy system. | Genetic variability can be higher than in inbred strains. |
| Wistar-Kyoto (WKY) Rat | Normotensive, inbred strain. The genetic control for the SHR. | Serves as the most appropriate normotensive control for studies involving SHR, minimizing genetic confounders. | Can be more expensive and less readily available than SD rats. |
Experimental Protocol: Assessing BRS via the Modified Oxford Method
The most robust method for assessing BRS in anesthetized rodents is the sequential administration of a vasopressor (phenylephrine) and a vasodilator (sodium nitroprusside) to evoke reflex changes in heart rate. This is often referred to as the "Modified Oxford Method."
Animal Preparation and Surgical Cannulation
-
Anesthesia: Anesthetize the rat using an appropriate agent (e.g., urethane at 1.2-1.5 g/kg, intraperitoneally). Confirm the depth of anesthesia by lack of pedal withdrawal reflex. Maintain body temperature at 37°C using a heating pad.
-
Tracheostomy: Perform a tracheostomy to ensure a patent airway, although this is optional if the animal is breathing freely.
-
Vascular Cannulation:
-
Isolate the right common carotid artery and insert a cannula filled with heparinized saline (10 IU/mL). Connect this cannula to a pressure transducer for continuous monitoring of arterial blood pressure (ABP).
-
Isolate the left jugular vein and insert a cannula for intravenous (IV) drug administration. Ensure cannulas are securely ligated and patent.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes following surgery until blood pressure and heart rate are stable.
BRS Assessment Workflow
The core of the experiment involves correlating the drug-induced change in systolic blood pressure (SBP) with the resulting reflex change in heart rate (specifically, the inter-beat interval or IBI).
Caption: Experimental workflow for assessing baroreflex sensitivity.
Step-by-Step Protocol
-
Baseline BRS Assessment:
-
Record stable baseline ABP and HR for 5-10 minutes.
-
Administer an IV bolus of the α₁-agonist phenylephrine (PE) (e.g., 5-10 µg/kg). This will induce a rapid increase in blood pressure.
-
The expected reflex response is a decrease in heart rate (bradycardia).
-
Monitor and record the ABP and HR until they return to baseline levels.
-
-
This compound Administration:
-
Administer this compound intravenously. A typical dose for acute studies in rats is in the range of 1-5 mg/kg.
-
Allow a period of 15-20 minutes for the drug to achieve its full effect, monitoring for a stable, lowered blood pressure.
-
-
Post-Labetalol BRS Assessment:
-
Once the hemodynamics are stable post-labetalol, repeat the BRS assessment by administering the same dose of phenylephrine (PE) as in the baseline step.
-
Record the pressor and reflex bradycardic responses.
-
Data Analysis and Interpretation
The primary outcome is the quantification of BRS. This is achieved by plotting the changes in heart rate (or more accurately, the inter-beat interval, IBI) against the corresponding changes in systolic blood pressure (SBP).
-
Data Extraction: For each cardiac cycle during the PE-induced pressure ramp, identify the peak SBP and the corresponding IBI (IBI = 60,000 / HR in bpm).
-
Linear Regression: Plot the IBI (y-axis) against the SBP (x-axis) for the data points during the rising phase of the blood pressure curve.
-
Calculate BRS: The slope of the resulting linear regression line represents the BRS in units of milliseconds per millimeter of mercury ( ms/mmHg ). A steeper slope indicates greater sensitivity.
-
Statistical Comparison: Compare the BRS slope calculated before (baseline) and after this compound administration using appropriate statistical tests (e.g., a paired t-test).
Expected Outcomes and Interpretation
Studies have shown varied effects of this compound on BRS, which can depend on the animal model and its baseline autonomic tone. In spontaneously hypertensive rats (SHR), where baseline BRS is typically depressed, this compound has been shown to improve or restore baroreflex sensitivity. For instance, one study observed that chronic oral treatment with this compound in SHR significantly increased the BRS for heart rate control. The proposed mechanism for this improvement is multifaceted:
-
Central Effect: this compound may act within the central nervous system to reset the baroreflex operating point.
-
Peripheral Effect: By blocking both alpha and beta receptors, this compound creates a more favorable hemodynamic environment for the baroreflex to operate. The β-blockade component prevents the heart rate from being excessively driven by sympathetic outflow, allowing the vagal (parasympathetic) component of the reflex to dominate, which is often blunted in hypertensive states.
The table below summarizes representative data from studies on SHR.
| Treatment Group | Mean Arterial Pressure (mmHg) | Heart Rate (bpm) | Baroreflex Sensitivity ( ms/mmHg ) |
| Untreated SHR (Control) | ~170 | ~380 | ~0.35 |
| This compound-Treated SHR | ~140 | ~350 | ~0.60 |
| Note: Values are illustrative based on typical findings in the literature, such as Head & Adams (1988). |
Conclusion and Future Directions
This compound's unique dual-receptor antagonism makes it a valuable tool for modulating the cardiovascular system. In preclinical animal models, particularly those of hypertension like the SHR, this compound demonstrates a capacity not only to lower blood pressure but also to improve the function of the critical baroreflex feedback loop. The experimental protocols outlined in this guide provide a robust framework for investigating these effects.
Future research should focus on dissecting the central versus peripheral contributions to this compound's BRS-enhancing effects and exploring its impact on baroreflex control of other vascular beds beyond the heart. Understanding these nuances is paramount for the development of next-generation antihypertensive therapies with improved autonomic control profiles. By adhering to rigorous, well-validated methodologies, researchers can continue to unravel the complex and clinically significant interactions between pharmacology and physiology.
Methodological & Application
Application Note & Protocol: A Practical Guide to the Solubility of Labetalol Hydrochloride in DMSO and Ethanol
Executive Summary
Labetalol hydrochloride is a cornerstone therapeutic agent for managing hypertension, acting as a dual antagonist of α1- and β-adrenergic receptors.[1][2] For researchers in drug discovery, pharmacology, and formulation science, establishing reliable and reproducible solutions of this active pharmaceutical ingredient (API) is a fundamental prerequisite for any experiment. This document provides a detailed examination of the solubility of this compound hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We present a synthesis of published solubility data, coupled with robust, step-by-step protocols for empirical determination. This guide moves beyond simple procedural lists to explain the scientific rationale behind key steps, empowering researchers to generate trustworthy and accurate data.
Core Physicochemical Profile of this compound Hydrochloride
A foundational understanding of an API's properties is critical before commencing any solubility work. This compound hydrochloride is a white to off-white crystalline powder.[3][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C19H25ClN2O3 | [6] |
| Molecular Weight | 364.87 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [3][4][5] |
| Melting Point | ~181-189 °C (with decomposition) | [4][5][6] |
| pKa | 9.3 | [8] |
| pH (1% w/v in water) | 4.0 - 5.0 | [3][4][5][8] |
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent prized for its ability to dissolve a wide array of chemical entities, making it a near-universal solvent for preparing stock solutions in high-throughput screening and in vitro assays.
Reported Solubility Data
There is a notable range in the reported solubility values for this compound hydrochloride in DMSO. This variability can stem from differences in DMSO purity (water content), temperature, and experimental methodology.
| Reported Solubility | Molar Equivalent (approx.) | Source |
| 90 mg/mL | 246.6 mM | [2] |
| 72 mg/mL | 197.3 mM | [1] |
| ≥18.24 mg/mL | ≥50.0 mM | [7] |
| 15 mg/mL | 41.1 mM | [9] |
Protocol for Solubility Determination in DMSO
This protocol provides a reliable method for determining the practical solubility of this compound hydrochloride in your laboratory.
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
2.0 mL microcentrifuge tubes or glass vials
-
Vortex mixer
-
Benchtop centrifuge
-
Calibrated pipettes
Experimental Workflow:
Caption: Workflow for empirical solubility determination.
Step-by-Step Procedure:
-
Aliquot Solute: Accurately weigh a specific mass of this compound hydrochloride (e.g., 10.0 mg) into a tared vial.
-
Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO to achieve a high target concentration (e.g., add 100 µL for a target of 100 mg/mL).
-
Mechanical Agitation: Cap the vial securely and vortex vigorously for 3-5 minutes.
-
Expertise & Experience: Causality: Vigorous vortexing is crucial to break down powder aggregates and maximize the surface area exposed to the solvent, which kinetically accelerates the dissolution process.
-
-
Equilibration: Allow the vial to stand at a constant room temperature for a minimum of two hours.
-
Trustworthiness: Self-Validation: This step is essential to differentiate between slow dissolution and true insolubility. A solution must be at equilibrium to determine its thermodynamic solubility. Shorter incubation times may only yield a kinetic solubility value, which can be misleading.[10]
-
-
Assessment: Visually inspect the solution against a dark background. The absence of any visible solid particulates or haziness indicates complete dissolution. If uncertain, centrifuge the vial at high speed (>10,000 x g) for 5 minutes and check for a pellet.
-
Serial Addition (If Insoluble): If solid remains, add another precise aliquot of DMSO (e.g., 25 µL). Repeat steps 3-5. Continue this iterative process until a clear solution is achieved.
-
Calculation: Once a clear solution is obtained, calculate the solubility:
-
Solubility (mg/mL) = Total Mass of this compound HCl (mg) / Total Volume of DMSO (mL)
-
Authoritative Insight:
-
Use Anhydrous DMSO: DMSO is hygroscopic. Absorbed moisture can decrease its solvating power for certain compounds. For reproducibility, always use fresh, anhydrous grade DMSO.[1]
-
Kinetic vs. Thermodynamic Solubility: This protocol is designed to approximate thermodynamic solubility. Kinetic solubility, often measured in high-throughput screening by diluting a DMSO stock into an aqueous buffer, is a different parameter that measures precipitation tendency.[10]
Solubility in Ethanol
Ethanol is a polar protic solvent widely used in pharmaceutical preparations. Its ability to form hydrogen bonds results in different solvation properties compared to DMSO.
Reported Solubility Data
The literature presents significantly conflicting data for the solubility of this compound hydrochloride in ethanol. This underscores the absolute necessity of empirical verification in your own lab with your specific grade of solvent.
| Reported Solubility | Molar Equivalent (approx.) | Source | Notes |
| Freely Soluble (≥100 mg/mL) | ≥274.0 mM | [8] | Denotes high solubility. |
| Sparingly Soluble (~10 mg/mL) | ~27.4 mM | [3][4][5] | Based on 0.1 g in 10 mL. |
| 7 mg/mL | 19.2 mM | [1] | |
| ~0.3 mg/mL | ~0.8 mM | [9] |
Analysis of Discrepancy: The term "sparingly soluble" in pharmacopeial contexts often refers to a specific range (typically 1 part solute in 30-100 parts solvent), which aligns with the ~10 mg/mL value. The "freely soluble" and very low values likely reflect differences in the ethanol grade (e.g., anhydrous 200 proof vs. 95% ethanol) and experimental conditions.
Protocol for Solubility Determination in Ethanol
The same workflow and principles described for DMSO apply to ethanol.
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous Ethanol (200 Proof, ≥99.5%)
-
Same equipment as listed in Section 3.2
Experimental Workflow:
Caption: Workflow for empirical solubility determination in ethanol.
Step-by-Step Procedure:
-
Aliquot Solute: Accurately weigh a specific mass of this compound hydrochloride (e.g., 10.0 mg) into a tared vial.
-
Initial Solvent Addition: Based on the conflicting data, start with a conservative target. Add 1.0 mL of anhydrous ethanol to target 10 mg/mL.
-
Mechanical Agitation & Equilibration: Follow steps 3 and 4 from the DMSO protocol.
-
Assessment & Serial Addition: Follow steps 5 and 6 from the DMSO protocol. If the initial solution is clear, a new experiment should be started with less solvent to find the upper limit. If it is not clear, add small, precise volumes of ethanol until clarity is achieved.
-
Calculation: Calculate the final solubility as described in step 7 of the DMSO protocol.
Authoritative Insight:
-
Solvent Grade is Paramount: The water content of ethanol dramatically alters its polarity and solvating capacity. Always document the grade of ethanol used (e.g., "Anhydrous, 200 proof" or "95% (v/v) Ethanol"). This is likely the primary source of the discrepancies seen in the literature.
-
Temperature Sensitivity: Solubility in ethanol can be more sensitive to temperature changes than in DMSO. Ensure all experiments are conducted at a consistent, recorded temperature.
Conclusion
The solubility of this compound hydrochloride is favorable in DMSO, with values consistently reported in the double-digit mg/mL range. In contrast, its solubility in ethanol is subject to significant variation in published literature, mandating careful in-house determination. The protocols outlined in this document provide a robust framework for researchers to generate reliable data, accounting for critical variables such as solvent purity, equilibration time, and accurate assessment. Adherence to these self-validating methodologies will ensure the integrity of stock solutions and the reproducibility of subsequent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pmda.go.jp [pmda.go.jp]
- 5. pmda.go.jp [pmda.go.jp]
- 6. This compound hydrochloride | 32780-64-6 [chemicalbook.com]
- 7. raybiotech.com [raybiotech.com]
- 8. pharmacylibrary.com [pharmacylibrary.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Robust and Validated HPLC-MS/MS Method for the Quantification of Labetalol in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive and validated method for the quantitative analysis of labetalol in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a widely prescribed adrenergic antagonist for the treatment of hypertension. Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The protocol detailed herein employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated to meet the rigorous standards of international bioanalytical method validation guidelines, ensuring accuracy, precision, and robustness for clinical and research applications.
Introduction: The Rationale for this compound Quantification
This compound is a unique antihypertensive agent that acts as a non-selective beta-adrenergic and a selective alpha-1 adrenergic antagonist. This dual mechanism of action makes it highly effective in managing hypertension, particularly in severe cases and during pregnancy. The pharmacokinetic profile of this compound is characterized by significant inter-individual variability due to extensive first-pass metabolism, primarily through glucuronidation. This variability necessitates precise and reliable analytical methods to accurately determine plasma concentrations, which is critical for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and correlating its concentration with its therapeutic effect.
-
Bioequivalence (BE) Studies: Comparing the bioavailability of generic formulations to the innovator product.
-
Therapeutic Drug Monitoring (TDM): Optimizing dosage regimens for individual patients to maximize efficacy and minimize adverse effects.
HPLC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. The method described in this note is designed to be both robust and easily implementable in a regulated bioanalytical laboratory.
Method Principle: A Synergy of Separation and Detection
The core of this analytical method lies in the coupling of liquid chromatography with tandem mass spectrometry.
-
Chromatography (HPLC): A reversed-phase HPLC system is used to separate this compound from endogenous plasma components and potential metabolites. The choice of a C18 stationary phase provides excellent retention and separation for a moderately polar compound like this compound. A gradient elution with an organic modifier (acetonitrile) and an aqueous mobile phase containing an acid (formic acid) ensures sharp peak shapes and efficient elution. The acidic mobile phase promotes the protonation of this compound, which is essential for its subsequent ionization.
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is employed for detection. The high specificity of this technique is achieved through Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion of this compound (the precursor ion). This isolated ion then enters the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to monitor for a specific, high-abundance fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte's chemical structure, effectively eliminating interference from other co-eluting compounds and ensuring a low limit of quantification.
Diagram of the HPLC-MS/MS Workflow
Caption: Overall workflow for this compound quantification in plasma.
Experimental Protocol
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
This compound-d3 (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA as anticoagulant)
Instrumentation
A standard HPLC system coupled to a triple quadrupole mass spectrometer is required. The following is a representative configuration:
-
HPLC System: Shimadzu Nexera X2 or Waters ACQUITY UPLC I-Class
-
Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or Waters Xevo TQ-S
Preparation of Standards and Quality Controls
Rationale: The preparation of accurate stock solutions, calibration standards (CS), and quality control (QC) samples is fundamental to the entire assay. A separate stock solution is used for QCs to ensure an independent assessment of the calibration curve's accuracy.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) methanol:water to prepare working solutions for spiking calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 1, 5, 20, 50, 200, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 80, 800 ng/mL).
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is chosen for its simplicity, speed, and ability to provide clean extracts suitable for LC-MS/MS analysis. Acetonitrile is an effective precipitating agent that results in a compact protein pellet. The inclusion of the internal standard in the precipitation solvent streamlines the workflow and minimizes pipetting errors.
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Aliquot 50 µL of plasma into the corresponding tubes.
-
Add 150 µL of the IS working solution (100 ng/mL this compound-d3 in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
Diagram of the Sample Preparation Protocol
Caption: Step-by-step sample preparation workflow.
HPLC-MS/MS Conditions
Rationale: The chromatographic conditions are optimized to provide a short run time while ensuring sufficient separation of this compound from the ion-suppression zone at the beginning of the chromatogram. The MS/MS parameters are selected based on direct infusion experiments to identify the most stable and abundant precursor and product ions, maximizing sensitivity and specificity.
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Curtain Gas (CUR) | 35 psi |
| IonSpray Voltage (IS) | 5500 V |
| Collision Gas (CAD) | Medium |
MRM Transitions and Compound Parameters
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 329.2 | 162.1 | 80 V | 25 eV |
| This compound-d3 (IS) | 332.2 | 162.1 | 80 V | 25 eV |
Method Validation
This method should be validated according to the principles outlined in the US FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's (EMA) "Guideline on bioanalytical method validation". The validation should assess the following parameters:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with at least six non-zero points. Correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) should be within ±15% of nominal (±20% at LLOQ) for QC samples. |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least six lots of blank plasma should be ≤ 15%. |
| Recovery | The recovery of this compound and the IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. |
Data Analysis and Quantification
Quantification is performed using the analyst software provided with the mass spectrometer. A calibration curve is constructed by plotting the peak area ratio of the this compound MRM transition to the IS MRM transition against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is typically used to ensure accuracy at the lower end of the curve. The concentration of this compound in QC and unknown samples is then determined from this regression equation.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time allow for high-throughput analysis, making it ideally suited for pharmacokinetic research, clinical trials, and therapeutic drug monitoring. The method is designed to be validated in accordance with major international regulatory guidelines, ensuring the generation of high-quality, reliable data.
Application Notes and Protocols for Labetalol Administration in Spontaneously Hypertensive Rat (SHR) Models
For: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Labetalol in Hypertension Research
The Spontaneously Hypertensive Rat (SHR) model is a cornerstone in cardiovascular research, recapitulating many aspects of human essential hypertension. When investigating novel antihypertensive agents, it is crucial to benchmark against established therapeutics. This compound serves as an exemplary reference compound due to its unique dual mechanism of action. It is an adrenergic receptor antagonist that competitively blocks both alpha-1 (α₁) and non-selective beta (β₁ and β₂) adrenergic receptors.[1][2] This dual blockade results in a reduction in peripheral vascular resistance, primarily through α₁-blockade, and a modulation of heart rate and cardiac output via β-blockade, collectively leading to a decrease in blood pressure.[1][2] Understanding the precise administration and expected outcomes of this compound in SHR models is therefore fundamental for the validation of experimental systems and the contextualization of new therapeutic discoveries.
These application notes provide a comprehensive guide to the administration of this compound in SHR models, detailing its mechanism of action, pharmacokinetic profile, and step-by-step protocols for various administration routes. The information herein is synthesized from established literature to ensure scientific integrity and experimental reproducibility.
Mechanism of Action: A Dual-Pronged Approach to Blood Pressure Reduction
This compound's antihypertensive effect is a direct consequence of its interaction with the sympathetic nervous system. Here's a breakdown of its molecular targets:
-
Alpha-1 (α₁) Adrenergic Receptor Blockade: Located on vascular smooth muscle, α₁ receptors mediate vasoconstriction upon stimulation by norepinephrine. This compound's antagonism of these receptors leads to vasodilation, thereby decreasing peripheral resistance and lowering blood pressure.
-
Beta-1 (β₁) Adrenergic Receptor Blockade: Primarily found in the heart, β₁ receptors, when activated, increase heart rate and contractility. This compound's blockade of these receptors attenuates these effects, contributing to blood pressure control.
-
Beta-2 (β₂) Adrenergic Receptor Blockade: Located in various tissues, including the bronchioles and blood vessels, β₂ receptor activation leads to smooth muscle relaxation. While this compound also blocks these receptors, its primary antihypertensive effects are attributed to its α₁ and β₁ antagonism.
This dual-action mechanism distinguishes this compound from pure beta-blockers, as it reduces blood pressure without a significant reflex tachycardia.[3]
Caption: this compound's dual blockade of α1 and β1 adrenergic receptors.
Pharmacokinetics in Rodent Models
This compound is well-absorbed after oral administration in rats, though it undergoes significant first-pass metabolism in the liver.[4] The plasma half-life following oral administration is approximately 6 to 8 hours.[3] Intravenous administration results in a more rapid onset of action, with a plasma half-life of around 5.5 hours.[3]
| Parameter | Oral Administration | Intravenous Administration |
| Onset of Action | 20 minutes to 2 hours | Within 5 minutes |
| Peak Effect | 1 to 4 hours | 5 to 15 minutes |
| Duration of Action | 8 to 12 hours | Up to 4 hours |
| Bioavailability | ~25% (subject to first-pass metabolism) | 100% |
| Elimination Half-life | ~6-8 hours | ~5.5 hours |
Data synthesized from clinical and preclinical studies and may vary based on experimental conditions.[3][5][6][7][8]
Experimental Protocols
A. Preparation of this compound Dosing Solutions
Causality: The choice of vehicle is critical for ensuring drug solubility, stability, and animal welfare. This compound hydrochloride is soluble in water, making aqueous vehicles suitable.[9][10] For oral administration, a palatable vehicle like sucrose solution can improve voluntary acceptance if not using gavage. All solutions must be sterile to prevent infection, especially for parenteral routes.
Materials:
-
This compound Hydrochloride (powder form)
-
Sterile 0.9% saline or sterile water for injection
-
50 mL sterile conical tubes
-
Vortex mixer
-
Sterile filters (0.22 µm) and syringes for sterilization (if not using sterile water/saline)
Protocol for a 10 mg/mL Stock Solution:
-
Aseptically weigh 100 mg of this compound Hydrochloride powder.
-
Transfer the powder to a 50 mL sterile conical tube.
-
Add 10 mL of sterile 0.9% saline or sterile water to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
If not prepared with sterile components, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment or at least weekly.
B. Oral Administration (Gavage)
Causality: Oral gavage ensures accurate dosing directly into the stomach, bypassing taste aversion and ensuring the full dose is administered. This is crucial for dose-response studies.
Protocol:
-
Animal Handling: Acclimatize SHR rats to handling for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Dose Calculation: Calculate the required volume of this compound solution based on the animal's most recent body weight and the desired dose (e.g., for a 300g rat and a 10 mg/kg dose, administer 0.3 mL of a 10 mg/mL solution).
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle gently into the esophagus and advance it into the stomach.
-
Administer the calculated volume of this compound solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
C. Intraperitoneal (IP) Injection
Causality: IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism, leading to higher bioavailability than oral administration.
Protocol:
-
Animal Handling: Proper restraint is essential for accurate and safe IP injection.
-
Dose Calculation: Calculate the required volume based on the animal's body weight. The injection volume should not exceed 10 mL/kg.
-
Administration:
-
Restrain the rat in a supine position with the head tilted slightly down.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 23-25 gauge needle at a 30-40 degree angle.
-
Aspirate to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Caption: A generalized workflow for this compound administration in SHR rats.
Expected Hemodynamic Responses in SHR Models
The following table summarizes reported doses and their effects on blood pressure in SHR rats. It is important to note that the magnitude of the response can be influenced by the age of the animals, baseline blood pressure, and the method of blood pressure measurement.
| Administration Route | Dose (mg/kg) | Study Duration | Key Findings | Reference |
| Oral (p.o.) | 4.0 - 8.0 | Chronic | Decreased arterial pressure by approximately 30 mm Hg. | [1] |
| Oral (p.o.) | 25, 50, 100 | Chronic (daily) | Prevented the development of hypertension after 1.5 weeks. | [3] |
| Intraperitoneal (i.p.) | 1.0 | Chronic | Significantly lowered blood pressure compared to control. | [1] |
Best Practices and Troubleshooting
-
Baseline Measurements: Always establish a stable baseline blood pressure before drug administration. For telemetry, this may involve a 24-48 hour recording period. For tail-cuff measurements, acclimate the animals to the restraining device over several days.
-
Control Group: A vehicle-treated control group is essential to account for any effects of the administration procedure or vehicle itself on blood pressure.
-
Time of Day: Conduct experiments at the same time each day to minimize the influence of circadian rhythms on blood pressure.
-
Stress Reduction: Minimize animal stress as it can significantly impact blood pressure readings. Handle animals calmly and proficiently.
-
Data Interpretation: When evaluating chronic dosing, consider the timing of blood pressure measurements relative to the last dose to capture peak or trough effects.
Conclusion
This compound is a valuable tool in hypertension research, offering a dual-action mechanism for blood pressure reduction. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently and reproducibly administer this compound to SHR models. This will enable the generation of robust and reliable data, ultimately advancing our understanding of hypertension and the development of novel antihypertensive therapies.
References
- 1. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Metabolism of this compound by animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. youtube.com [youtube.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pmda.go.jp [pmda.go.jp]
Labetalol Concentration for In Vitro Endothelial Function Assays: Application Notes and Protocols
Introduction: Labetalol's Role in Endothelial Function
This compound is a unique antihypertensive agent that acts as a competitive antagonist at both α1- and nonselective β-adrenergic receptors.[1][2] This dual mechanism of action distinguishes it from other beta-blockers, as its α1-adrenergic blockade leads to vasodilation and a reduction in peripheral vascular resistance, while its β-blocking activity mitigates the reflex tachycardia that can accompany vasodilation.[3][4] The endothelium, a critical regulator of vascular tone and health, is a key target for this compound's therapeutic effects. Understanding the direct effects of this compound on endothelial cells is crucial for elucidating its full mechanism of action and for the development of novel therapeutic strategies for cardiovascular diseases.
This guide provides a comprehensive overview of the use of this compound in in vitro endothelial function assays. It offers detailed protocols and discusses the critical aspect of selecting appropriate this compound concentrations to ensure scientifically sound and reproducible results.
Determining the Optimal this compound Concentration: A Critical First Step
The selection of an appropriate concentration range for this compound is paramount for the success of any in vitro study. The concentration should be physiologically relevant and should elicit a measurable, dose-dependent response without inducing cytotoxicity.
Key Considerations for Concentration Selection:
-
Therapeutic Plasma Concentrations: While not a direct translation to in vitro settings, understanding the therapeutic plasma concentrations of this compound can provide a starting point. However, factors such as protein binding in plasma and the specific sensitivity of cultured cells necessitate empirical determination of the optimal in vitro concentration.
-
Dose-Response Studies: It is essential to perform a dose-response curve for each specific assay to determine the effective concentration range. This typically involves testing a wide range of concentrations, often in logarithmic increments.
-
Cytotoxicity: High concentrations of any compound can induce non-specific effects and cell death. Therefore, it is crucial to assess the cytotoxicity of this compound on the endothelial cells being used to establish a non-toxic working concentration range. A common method for this is the MTT assay.
Recommended Concentration Ranges for this compound in Endothelial Function Assays:
Based on available literature, the following concentration ranges can be used as a starting point for various in vitro endothelial function assays. It is imperative to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Recommended Starting Concentration Range (Molar) | Key Considerations |
| Vasodilation/Vasorelaxation (e.g., Aortic Ring Assay) | 10⁻⁷ M to 3 x 10⁻⁴ M | This range has been shown to induce dose-dependent vasodilation in isolated rat aorta. |
| Cell Viability (e.g., MTT Assay) | 10⁻⁸ M to 10⁻³ M | A broad range should be tested to identify the IC50 and the non-toxic working concentrations. Toxic effects have been noted at concentrations approaching 2 x 10⁻⁶ M and higher. |
| Nitric Oxide (NO) Production | 10⁻⁸ M to 10⁻⁵ M | This compound can influence eNOS expression and phosphorylation. Lower concentrations are often sufficient to observe effects on signaling pathways. |
| Cell Proliferation | 10⁻⁸ M to 10⁻⁵ M | Similar to NO production, effects on proliferation are likely to occur at non-toxic concentrations that modulate signaling pathways. |
| Cell Migration (e.g., Transwell Assay) | 10⁻⁸ M to 10⁻⁵ M | Migration is a complex process sensitive to changes in cell signaling. A focused, lower concentration range is recommended. |
| Tube Formation | 10⁻⁸ M to 10⁻⁵ M | The formation of capillary-like structures is a hallmark of angiogenesis and is influenced by various signaling molecules that can be affected by this compound. |
Signaling Pathways of this compound in Endothelial Cells
This compound's effects on endothelial function are mediated through complex signaling pathways. Its primary action is the blockade of α1- and β-adrenergic receptors. In endothelial cells, these receptors can modulate the production of nitric oxide (NO), a key vasodilator and signaling molecule.
The production of NO is catalyzed by endothelial nitric oxide synthase (eNOS). The activity of eNOS is tightly regulated by phosphorylation at specific serine and threonine residues. This compound has been shown to influence the phosphorylation state of eNOS, thereby modulating NO production. Specifically, this compound can lead to the phosphorylation of eNOS at Serine 1177 (an activating site) and dephosphorylation at Threonine 495 (an inhibitory site), ultimately increasing eNOS activity.[5] This signaling cascade is often mediated through the PI3K/Akt pathway.
Diagram of this compound's Signaling Pathway in Endothelial Cells
Caption: this compound's dual blockade of α1- and β-adrenergic receptors influences downstream signaling, leading to increased eNOS activity and nitric oxide production, ultimately promoting vasodilation.
Experimental Protocols
The following are detailed, step-by-step methodologies for key in vitro endothelial function assays.
Protocol 1: Endothelial Cell Viability/Cytotoxicity Assay (MTT Assay)
Rationale: This assay is crucial to determine the concentration range of this compound that is non-toxic to endothelial cells, ensuring that observed effects in other assays are not due to cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells of choice
-
Complete endothelial cell growth medium
-
This compound hydrochloride
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is 10⁻⁸ M to 10⁻³ M. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Experimental Workflow for MTT Assay
Caption: A streamlined workflow for assessing this compound's cytotoxicity on endothelial cells using the MTT assay.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Rationale: This assay measures the production of nitrite (a stable metabolite of NO) in the cell culture supernatant, providing an indirect measure of eNOS activity. This is a key assay for understanding this compound's effect on endothelial-dependent vasodilation.
Materials:
-
HUVECs or other endothelial cells
-
Complete endothelial cell growth medium
-
This compound hydrochloride
-
24-well plates
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed HUVECs in a 24-well plate and grow to confluence. Treat the cells with various non-toxic concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) for a specified period (e.g., 24 hours). Include a vehicle control.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of sodium nitrite.
-
Griess Reaction: In a 96-well plate, add 50 µL of each supernatant sample and standard to individual wells. Add 50 µL of the sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve.
Protocol 3: Endothelial Cell Migration Assay (Transwell Assay)
Rationale: Endothelial cell migration is a crucial step in angiogenesis. The Transwell assay, or Boyden chamber assay, is a common method to assess the chemotactic response of endothelial cells to various stimuli.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial cell basal medium (EBM) with low serum (e.g., 0.5-1% FBS)
-
This compound hydrochloride
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., VEGF or FGF-2)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and Giemsa or crystal violet)
-
Microscope
Procedure:
-
Insert Preparation: If necessary, coat the Transwell inserts with an extracellular matrix protein like fibronectin or collagen.
-
Chemoattractant Addition: In the lower chamber of the 24-well plate, add EBM containing the chemoattractant.
-
Cell Preparation: Harvest and resuspend HUVECs in EBM with low serum. Add different concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) to the cell suspension.
-
Cell Seeding: Add the HUVEC suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 4-24 hours at 37°C to allow for cell migration through the porous membrane.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group.
Protocol 4: Endothelial Cell Tube Formation Assay
Rationale: This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis. It provides a functional readout of the pro- or anti-angiogenic potential of a compound.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial cell growth medium
-
This compound hydrochloride
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plates
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation and Treatment: Harvest HUVECs and resuspend them in medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M).
-
Cell Seeding: Seed the HUVEC suspension onto the polymerized basement membrane extract.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
-
Data Analysis: Compare the tube formation in the this compound-treated groups to the control group.
Conclusion and Future Directions
The protocols and concentration guidelines presented in this application note provide a robust framework for investigating the effects of this compound on endothelial function. By carefully performing dose-response studies and utilizing these standardized assays, researchers can gain valuable insights into the cellular and molecular mechanisms underlying this compound's therapeutic benefits. Future studies could explore the long-term effects of this compound on endothelial gene expression and its potential role in modulating endothelial inflammation and senescence. A deeper understanding of this compound's interaction with the endothelium will undoubtedly contribute to the optimization of its clinical use and the development of novel therapies for cardiovascular diseases.
References
- 1. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Labetalol Delivery via Osmotic Pumps in Long-Term Animal Studies
Introduction: The Case for Continuous Infusion of Labetalol
This compound is a unique adrenergic receptor blocking agent that exhibits competitive antagonism at both alpha-1 (α₁) and non-selective beta (β₁, β₂) receptors.[1] This dual mechanism of action results in a dose-dependent reduction in blood pressure without the reflex tachycardia commonly associated with pure vasodilators.[1][2] In preclinical research, particularly in the development of chronic hypertension models and the long-term evaluation of cardiovascular therapeutics, maintaining a steady-state plasma concentration of this compound is crucial. Traditional dosing methods, such as daily injections or oral gavage, inevitably lead to pharmacokinetic peaks and troughs. These fluctuations can introduce significant variability in physiological responses, potentially confounding study results and increasing animal stress due to frequent handling.[3]
Osmotic pumps, such as those manufactured by ALZET®, offer a refined and reliable method for the continuous, controlled delivery of therapeutic agents in laboratory animals.[3][4] By implanting a miniature, self-powered osmotic pump, researchers can achieve consistent, zero-order drug delivery for periods ranging from days to several weeks.[3] This methodology ensures stable plasma concentrations, minimizes animal stress, enhances data reproducibility, and more accurately mimics a continuous human therapeutic regimen.[3][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this compound hydrochloride with osmotic pumps in long-term animal studies. It covers critical pre-formulation considerations, detailed protocols for pump preparation and surgical implantation, and essential post-operative care.
Part 1: Pre-Clinical Formulation & Physicochemical Considerations
The success of any study using osmotic pumps hinges on the careful preparation of a stable and compatible drug solution. This compound is commercially available as this compound hydrochloride (HCl), a white crystalline powder.[6] Understanding its physicochemical properties is the first step in developing a viable formulation for continuous infusion.
Solubility and Vehicle Selection
This compound HCl's solubility is a critical determinant of the maximum concentration that can be loaded into an osmotic pump. The vehicle must fully dissolve the drug and maintain its stability for the duration of the study without causing irritation to the animal.
-
Aqueous Solubility: this compound HCl is sparingly soluble in water.[6][7] Reports indicate an aqueous solubility of approximately 20 mg/mL.[8] A 1% solution (10 mg/mL) in water results in a pH between 4.0 and 5.0.[6][8]
-
Organic Solvents: It is freely soluble in methanol and ethanol and soluble in DMSO and dimethylformamide (DMF).[6][7][8] While organic solvents can increase solubility, their use in vivo must be carefully considered due to potential toxicity and inflammatory responses. If organic solvents are necessary, the final concentration should be minimized by diluting with a sterile aqueous buffer or saline.[7]
-
Recommended Vehicle: For most applications, sterile 0.9% saline or sterile water for injection is the preferred vehicle. Given the aqueous solubility of ~20 mg/mL, this is often sufficient for achieving therapeutic doses in small animal models.
Stability and pH
The stability of the this compound HCl solution is paramount for ensuring consistent drug delivery over weeks.
-
pH: this compound HCl demonstrates optimal stability in solutions with a pH range of 3.0 to 4.0.[8][9] A precipitate may form in alkaline solutions (pH > 7.6).[8] It is crucial to avoid mixing this compound with alkaline solutions like 5% sodium bicarbonate, which is known to cause immediate precipitation.[2][10][11]
-
Temperature and Light: this compound HCl solutions should be stored protected from light.[8] Studies have shown that this compound is stable for at least 72 hours at 4°C and 25°C in various common intravenous solutions (except sodium bicarbonate).[10][11] Another study demonstrated stability in various aqueous vehicles for up to four weeks when refrigerated or at room temperature.[12]
The table below summarizes the key physicochemical properties of this compound HCl relevant for formulation.
| Property | Value / Characteristic | Implication for Osmotic Pump Use | Source(s) |
| Chemical Form | This compound Hydrochloride (C₁₉H₂₄N₂O₃·HCl) | The HCl salt is used due to its improved water solubility. | [6] |
| Appearance | White crystalline powder | Must be fully dissolved in the vehicle before filling the pump. | [6] |
| Aqueous Solubility | ~20 mg/mL | Sets the upper limit for concentration in aqueous vehicles. | [8] |
| Organic Solubility | Soluble in Ethanol (~100 mg/mL), DMSO (~15 mg/mL), DMF (~30 mg/mL) | Provides options for higher concentrations, but requires caution due to in vivo toxicity. | [7][8] |
| Optimal pH for Stability | 3.0 - 4.0 | The formulation should be within this pH range to prevent degradation. Avoid alkaline agents. | [8][9] |
| pKa | 9.3 | Relevant for understanding ionization state; stable in acidic solutions. | [8] |
Part 2: Osmotic Pump Selection and Dose Calculation
Choosing the Right Osmotic Pump
The choice of osmotic pump model depends on three factors: the size of the animal, the required duration of the study, and the desired delivery rate. ALZET® provides a range of models with varying reservoir volumes, flow rates, and operational lifespans.[3]
| Pump Model Series | Reservoir Volume | Typical Duration | Typical Animal |
| 1000 Series | 100 µL | 3 days to 6 weeks | Mice, Neonatal Rats |
| 2000 Series | 200 µL | 1 day to 6 weeks | Mice, Rats |
| 2ML Series | 2 mL | 1 week to 4 weeks | Rats, Larger Animals |
Causality Note: Selecting a pump that is too large for the animal can impede movement and cause distress. Conversely, a pump with too small a reservoir will require more frequent replacement surgeries for long-term studies. Always consult the manufacturer's guidelines for minimum animal size recommendations.[3][4]
Protocol: Dose and Concentration Calculation
Accurate calculation of the drug concentration is essential for delivering the target dose. The fundamental relationship is:
Mass Delivery Rate (µg/hr) = Pump Flow Rate (µL/hr) x Drug Concentration (µg/µL) [13]
Step-by-Step Calculation Protocol:
-
Define the Target Dose: Determine the desired dose of this compound for your animal model. This is typically expressed in mg/kg/day. Literature review or pilot studies are essential for this step. For example, a common target dose for inducing moderate blood pressure reduction in a hypertensive rat model might be 10 mg/kg/day.
-
Convert Dose to an Hourly Rate:
-
Example: For a 300g (0.3 kg) rat at a dose of 10 mg/kg/day:
-
Total daily dose = 10 mg/kg/day * 0.3 kg = 3 mg/day
-
Hourly dose = 3 mg/day / 24 hr/day = 0.125 mg/hr
-
Hourly dose in µg = 125 µg/hr
-
-
Select an Appropriate Osmotic Pump: For a 4-week study in a 300g rat, an ALZET® Model 2004 pump is a suitable choice.
-
Calculate the Required Drug Concentration (Cd):
-
Rearrange the formula: Cd = Mass Delivery Rate / Pump Flow Rate
-
Cd = 125 µg/hr / 0.25 µL/hr = 500 µg/µL
-
Convert to a more practical unit: 500 µg/µL = 500 mg/mL
-
-
Assess Solubility and Feasibility: The calculated concentration (500 mg/mL) is far beyond the aqueous solubility of this compound HCl (~20 mg/mL). This means the target dose of 10 mg/kg/day is not achievable with this pump model and a simple aqueous vehicle.
-
Self-Validation Check: This step is a critical reality check. The researcher must now reconsider the experimental parameters.
-
Option A: Select a Pump with a Higher Flow Rate. For example, the ALZET® Model 2ML2 has a flow rate of 5.0 µL/hr.
-
New Cd = 125 µg/hr / 5.0 µL/hr = 25 µg/µL = 25 mg/mL . This is still above the aqueous solubility limit.
-
-
Option B: Adjust the Target Dose. Re-evaluate the scientific literature for the lowest effective continuously infused dose.
-
Option C: Use a Solubilizing Vehicle. Explore the use of biocompatible co-solvents (e.g., polyethylene glycol, DMSO) but be aware of potential vehicle effects on the animal model.[5]
-
Revised Example (Feasible Dose): Let's calculate the maximum achievable dose with a Model 2004 pump using a saturated aqueous solution (~20 mg/mL).
-
Cd = 20 mg/mL = 20 µg/µL
-
Mass Delivery Rate = 0.25 µL/hr * 20 µg/µL = 5 µg/hr
-
Daily Dose = 5 µg/hr * 24 hr/day = 120 µ g/day = 0.12 mg/day
-
Dose in mg/kg/day = 0.12 mg/day / 0.3 kg = 0.4 mg/kg/day .
-
-
This revised, feasible dose can now be used to plan the experiment.
Part 3: In Vivo Surgical Protocol (Rodent Model)
The following is a generalized protocol for subcutaneous implantation in rats or mice. All procedures must be conducted under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.[4][14]
Workflow for this compound Osmotic Pump Implantation
Step-by-Step Surgical Implantation Protocol
This protocol details subcutaneous placement, the most common route for systemic drug delivery.[14][15][16]
-
Anesthesia and Preparation:
-
Anesthetize the animal using an approved method (e.g., isoflurane inhalation).[14][17] Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur from the surgical site, typically on the back between the scapulae.[14][15]
-
Disinfect the shaved area using a sequence of povidone-iodine and alcohol swabs.[17]
-
-
Incision:
-
Using sterile instruments, make a small skin incision at the base of the neck, just caudal to the scapulae. The incision should be just large enough to allow for the insertion of the pump.[4]
-
-
Creating the Subcutaneous Pocket:
-
Insert a sterile hemostat or blunt forceps into the incision.
-
Advance the instrument caudally (towards the tail) beneath the skin, creating a subcutaneous pocket.[4]
-
Gently open and close the forceps to widen the pocket. The pocket should be slightly larger than the pump to allow for free movement but not so large that the pump can flip over.[4][14]
-
-
Pump Insertion:
-
Wound Closure and Recovery:
-
Close the skin incision using appropriate materials, such as wound clips or sutures (e.g., 4-0 or 5-0 absorbable sutures).[4][14][16]
-
Administer post-operative analgesia as specified in your IACUC-approved protocol.[14][17] Bupivacaine may be applied locally to the incision site for immediate pain relief.[4]
-
Place the animal in a clean recovery cage on a heating pad until it is fully ambulatory.[17] Do not leave the animal unattended during this period.
-
Part 4: Post-Operative Care & Troubleshooting
Monitoring
-
Daily Checks: For the first 72 hours post-surgery, and regularly thereafter, monitor the animal for signs of pain or distress (e.g., hunched posture, piloerection, reduced activity).
-
Incision Site: Check the incision site daily for signs of infection (redness, swelling, discharge) or dehiscence (reopening). Wound clips are typically removed 10-14 days after surgery.[16]
-
Pump Placement: Gently palpate the skin to ensure the pump has not flipped or migrated to a position that could cause discomfort or impede movement.
Pump Explantation
If the study duration exceeds the pump's functional life, the pump should be removed. An expired pump will continue to draw in water, potentially swelling and leaking a concentrated salt solution, which can cause local tissue irritation.[4][16] The explantation procedure is a simple reversal of the implantation surgery performed under anesthesia.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observed drug effect | 1. Pump failure or incorrect priming.2. Drug precipitation/degradation.3. Incorrect dose calculation.4. Subcutaneous clearance is too rapid. | 1. Verify priming protocol. Explant pump at study conclusion to check for residual volume.2. Re-evaluate formulation for pH and solubility.3. Double-check all calculations.4. Consider intraperitoneal (IP) or intravenous (IV) delivery via a catheter. |
| Infection at incision site | Break in aseptic surgical technique. | Administer systemic antibiotics as directed by a veterinarian. Clean the wound site. |
| Skin erosion over the pump | 1. Pocket is too small, causing pressure necrosis.2. Animal is chewing at the site. | 1. Explant and re-implant the pump in a new location. Ensure the new pocket is sufficiently large.2. Ensure adequate analgesia. In rare cases, a protective jacket may be needed. |
References
- 1. Pharmacology of this compound in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 3. criver.com [criver.com]
- 4. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. pmda.go.jp [pmda.go.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmacylibrary.com [pharmacylibrary.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Compatibility and stability of this compound hydrochloride in commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compatibility and stability of this compound hydrochloride in commonly used intravenous solutions. | Semantic Scholar [semanticscholar.org]
- 12. Stability of this compound hydrochloride in distilled water, simple syrup, and three fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzet.com [alzet.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. alzet.com [alzet.com]
- 16. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 17. Minipump Subcutaneous Implantation for Rats [protocols.io]
Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of Labetalol and its Glucuronidated Metabolites in Human Urine
Abstract
This application note presents a detailed, robust, and validated method for the simultaneous quantification of labetalol and its major glucuronidated metabolites in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, an adrenergic antagonist used in the management of hypertension, is extensively metabolized, with metabolites being primarily excreted in urine.[1] Accurate quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, particularly in special populations such as pregnant women.[2] The described protocol employs enzymatic hydrolysis to measure total drug concentration, followed by a streamlined Solid-Phase Extraction (SPE) for sample clean-up and concentration. The subsequent LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for bioanalytical assays. All procedures are detailed to ensure reproducibility and are grounded in established principles of analytical method validation as per regulatory guidelines.[3][4]
Introduction: The Clinical and Analytical Rationale
This compound is a unique antihypertensive agent that acts as a competitive antagonist at both α1 and non-selective β-adrenergic receptors.[1][5][6] Following oral administration, it is well-absorbed and undergoes extensive first-pass metabolism, primarily through glucuronide conjugation mediated by UDP-glucuronosyltransferase (UGT) enzymes.[2][6][7] These inactive glucuronide conjugates, along with a small amount of unchanged this compound and some oxidative metabolites, are then excreted via the urine.[1][8][9][10]
The quantification of this compound and its metabolites in urine is therefore a direct reflection of the drug's absorption, metabolism, and elimination profile. This is of paramount importance in:
-
Pharmacokinetic (PK) and Bioavailability Studies: To understand the drug's disposition and the factors influencing it.[11]
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and minimize toxicity, especially given the high inter-individual variability in this compound metabolism.[2]
-
Clinical Trials: To assess drug efficacy and safety in diverse patient populations.
-
Doping Control: To detect the illicit use of β-blockers in sports.[11]
LC-MS/MS has become the definitive technique for this application, superseding older methods like HPLC with fluorescence or amperometric detection.[1][11] Its superior sensitivity and specificity allow for the accurate measurement of low analyte concentrations in a complex biological matrix, minimizing interferences that could otherwise compromise results.[5][12][13] This is particularly relevant as this compound metabolites have been known to interfere with other types of assays.[12][14]
Method Overview: From Sample to Signal
The analytical strategy is designed to be both comprehensive and efficient. It involves three core stages: enzymatic hydrolysis, sample extraction, and instrumental analysis.
-
Enzymatic Hydrolysis: Since a significant portion of this compound is excreted as glucuronide conjugates, a pre-treatment step with β-glucuronidase is essential to cleave these conjugates.[15] This allows for the quantification of "total" this compound, providing a more complete picture of the administered dose.
-
Solid-Phase Extraction (SPE): Urine contains numerous salts and endogenous compounds that can interfere with LC-MS/MS analysis, causing ion suppression or enhancement. A well-designed SPE protocol effectively removes these matrix components while concentrating the analyte of interest, thereby improving method robustness and sensitivity.[11]
-
LC-MS/MS Analysis: A reversed-phase chromatographic separation isolates this compound from any remaining impurities before it enters the mass spectrometer. The tandem mass spectrometer, operating in MRM mode, provides two layers of mass filtering (precursor ion and product ion), ensuring unambiguous identification and quantification.[16]
Detailed Protocols and Methodologies
Reagents and Materials
-
This compound Hydrochloride (Reference Standard)
-
Metoprolol (Internal Standard - IS)
-
β-glucuronidase (from E. coli)
-
Ammonium Acetate, Formic Acid, Methanol, Acetonitrile (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges are recommended.
-
Human Urine (Drug-free, for calibration standards and quality controls)
Protocol 1: Sample Preparation and Extraction
Rationale: This protocol begins with enzymatic treatment to convert conjugated metabolites back to the parent drug for total this compound measurement.[15] The subsequent SPE procedure uses a mixed-mode cation exchange sorbent. At an acidic pH, this compound (a secondary amine) is positively charged and retains strongly on the cation exchange resin. Neutral and acidic interferences are washed away with an organic solvent. A final elution with a basic organic solvent neutralizes the charge on this compound, releasing it from the sorbent.
Step-by-Step Procedure:
-
Sample Pre-treatment: To a 1.0 mL aliquot of urine in a labeled tube, add 25 µL of β-glucuronidase solution and 10 µL of the internal standard working solution (e.g., Metoprolol).
-
Hydrolysis: Gently vortex the mixture and incubate in a water bath at 40-60°C for at least 1 hour to ensure complete cleavage of glucuronides.[15]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
Rationale: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for this compound with a short run time, enhancing throughput. A C18 column is used for robust reversed-phase separation.[5][16] The mobile phase consists of a weak acid (formic acid) and an organic modifier (methanol or acetonitrile) to ensure good peak shape and efficient ionization in positive ESI mode. The mass spectrometer parameters, particularly the MRM transitions, are selected for maximum sensitivity and specificity.
| LC Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Reversed-phase C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[17] |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Column Temp. | 40°C[5] |
| Injection Vol. | 5 µL |
| Total Run Time | ~5 minutes |
| MS/MS Parameter | Condition |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temp. | 300°C[17] |
| Gas Flow | 10 L/min[17] |
| Nebulizer | 35 psi |
| Capillary Voltage | 4000 V |
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
| This compound | 329.3 | 162.0 | 20 |
| This compound (Quantifier) | 329.3 | 107.1 | 25 |
| Metoprolol (IS) | 268.2 | 116.0 | 15 |
| Note: MRM transitions and collision energies should be optimized for the specific instrument used. The values for this compound are consistent with published data.[5][16] |
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method is only as valuable as its validation. The protocol described herein must be rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][18][19] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4][19]
| Validation Parameter | Description | Typical Acceptance Criteria (FDA Guidance) |
| Specificity & Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample.[20] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity & Range | A calibration curve is generated by analyzing standards at different concentrations. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured values to the true value. Assessed using Quality Control (QC) samples.[20] | Mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision | Repeatability of the measurement. Assessed as intra-day and inter-day precision using QC samples.[20] | Coefficient of variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15%. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[11] | Analyte response should be ≥5 times the blank response. Accuracy within ±20%, Precision ≤20% CV. |
| Recovery | The extraction efficiency of the analytical process.[5] | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix. |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust tool for the quantification of total this compound in human urine. The combination of enzymatic hydrolysis, efficient solid-phase extraction, and high-sensitivity tandem mass spectrometry allows for reliable data generation suitable for demanding research and clinical applications. Adherence to the outlined validation principles is critical to ensure that the data produced is accurate, reproducible, and defensible, upholding the highest standards of scientific integrity.
References
- 1. Spectrofluorimetric Determination of this compound Hydrochloride in Pharmaceutical Preparations and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization of this compound in Pregnancy (The CLIP Study): A Prospective Observational Longitudinal Pharmacokinetic/Pharmacodynamic Cohort Study During Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fda.gov [fda.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Development and Evaluation of a Physiologically Based Pharmacokinetic Model of this compound in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. This compound is metabolized oxidatively in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Urinary metabolites of (R),(R)-labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of the beta-blocker this compound in pharmaceuticals and human urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference of this compound metabolites in the determination of plasma catecholamines by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. academicworks.cuny.edu [academicworks.cuny.edu]
- 18. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. propharmagroup.com [propharmagroup.com]
Troubleshooting & Optimization
Technical Support Center: Labetalol Interference with Urinary Catecholamine & Metanephrine Assays
Welcome to the Technical Support Center. This guide is designed for researchers, clinical scientists, and drug development professionals who are measuring urinary catecholamines and metanephrines and need to understand and mitigate analytical interference caused by the antihypertensive drug, labetalol. This document provides in-depth troubleshooting advice, explains the underlying mechanisms of interference, and offers validated protocols for reliable analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: We have a patient on this compound with unexpectedly high urinary catecholamine results. Could this be a false positive?
A: Yes, it is highly probable. This compound is well-documented to cause factitiously elevated levels of urinary catecholamines, particularly when using certain analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or older fluorometric and spectrophotometric assays.[1][2] The drug and its metabolites can co-elute with endogenous catecholamines or produce interfering peaks, leading to a misinterpretation of results.[1][3]
Q2: Which specific assays are most affected by this compound?
A: The primary methods susceptible to significant interference are:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): this compound and its metabolites are electrochemically active and can produce chromatographic peaks that overlap with those of norepinephrine and epinephrine.[1][3]
-
Fluorometric Assays: this compound possesses intrinsic fluorescence that can be indistinguishable from that of catecholamines, leading to falsely high measurements.[4]
-
Spectrophotometric Assays: These older methods for total metanephrines are also prone to interference from this compound.[1]
Q3: Why does this compound interfere with these assays?
A: The interference is due to the structural similarities between this compound and catecholamines. This compound contains a catechol-like moiety (a substituted benzene ring with hydroxyl groups) and an amine group, which are the key structural features recognized by these detection methods.[4][5][6] In HPLC-ECD, both this compound and catecholamines are oxidized at the electrode surface, generating a signal. Because they may have similar retention times on the chromatography column, the detector cannot distinguish between them, resulting in an artificially inflated signal for the catecholamines.[1][3]
Q4: Are urinary metanephrine and normetanephrine measurements also affected?
A: The extent of interference on metanephrine assays can vary depending on the method. While older spectrophotometric methods are affected, some studies have shown that specific reversed-phase HPLC-ECD methods for metanephrine and normetanephrine may not be significantly impacted by this compound after short-term administration.[2][7] However, the most reliable approach to avoid any potential interference is to use a more specific analytical technique.
Q5: What is the recommended analytical method to avoid this compound interference?
A: The gold standard and recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[8][9][10] This technique offers superior specificity because it identifies and quantifies molecules based on two key properties: their retention time on the chromatography column and their unique mass-to-charge ratio (m/z) of both the parent molecule and its fragments. This compound and catecholamines have different molecular masses and fragmentation patterns, allowing LC-MS/MS to accurately distinguish and measure them, even if they are present in the same sample.[11][12]
Q6: How long should this compound be discontinued before urine collection to ensure accurate results with older methods?
A: If switching to an LC-MS/MS method is not feasible, it is recommended that this compound therapy be discontinued for at least three days before initiating the 24-hour urine collection.[2] In some cases, levels have been shown to return toward normal within three days to two months after cessation of the drug.[2] However, this must be done under strict medical supervision, and an alternative antihypertensive that does not interfere, such as propranolol, may be temporarily substituted.[2]
Section 2: Troubleshooting Guide & In-Depth Analysis
This section provides a deeper dive into the causality of this compound interference and a systematic approach to troubleshooting and resolving suspected false-positive results.
The Root Cause: Structural Analogy and Analytical Vulnerability
The core issue lies in the inability of less specific analytical methods to differentiate between the endogenous catecholamines and the this compound drug/metabolites.
-
Catecholamines (e.g., Norepinephrine, Epinephrine): Characterized by a catechol group (a benzene ring with two adjacent hydroxyl groups) and an ethylamine side chain.
-
This compound: Contains a substituted salicylamide ring system which, while not a true catechol, has hydroxyl and amine groups that confer similar physicochemical properties, including electrochemical activity and fluorescence.[4][5]
This similarity means that during sample preparation (e.g., alumina extraction) and analysis, this compound can behave like a catecholamine, leading to the analytical errors detailed in the table below.
Table 1: Comparison of Analytical Methods for Urinary Catecholamines
| Analytical Method | Principle of Detection | Susceptibility to this compound Interference | Recommended Action |
| HPLC-ECD | Separation by chromatography, detection by oxidation at an electrode. | High. this compound and its metabolites are electroactive and can co-elute with target analytes.[1][3] | Avoid. Confirm results with LC-MS/MS. |
| Fluorometric Assays | Measures native fluorescence of molecules after chemical modification. | High. this compound exhibits native fluorescence similar to catecholamines.[4] | Obsolete Method. Do not use for diagnosis. |
| Immunoassays | Antibody-based detection. | Moderate to High. Potential for cross-reactivity, though less common for catecholamines than for other drugs.[11][12] | Not Recommended. Primarily a screening tool; confirm all positives with LC-MS/MS. |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | Very Low/Negligible. Highly specific; differentiates compounds based on molecular mass and fragmentation.[8][9] | Gold Standard. Recommended method for all patients, especially those on interfering medications. |
Diagnostic Workflow for Suspected Interference
When encountering elevated catecholamine results in a patient taking this compound, a structured investigation is crucial. The following workflow helps to confirm or rule out analytical interference.
Caption: Workflow for Investigating this compound Interference.
Section 3: Experimental Protocols
Protocol: Analysis of Urinary Free Metanephrines by LC-MS/MS
This protocol provides a validated, high-level overview for the quantitative analysis of urinary metanephrine (MN) and normetanephrine (NMN), designed to eliminate interference from this compound. This method is considered the gold standard for biochemical diagnosis of pheochromocytoma and paraganglioma.[8][10]
Objective: To accurately quantify metanephrine and normetanephrine in 24-hour urine collections using a method with high analytical specificity.
Materials:
-
Agilent 1260 Infinity HPLC System (or equivalent)
-
Sciex Triple Quad 5500 Mass Spectrometer (or equivalent) with electrospray ionization (ESI) source
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X-C)
-
Metanephrine, Normetanephrine analytical standards
-
Stable isotope-labeled internal standards (MN-d3, NMN-d3)
-
Reagents: Hydrochloric acid (HCl), Formic acid, Methanol, Acetonitrile (all HPLC or MS grade)
Procedure:
-
Sample Collection and Preparation:
-
Collect a 24-hour urine sample in a container with an acid preservative (e.g., 6M HCl).
-
Measure and record the total 24-hour volume.
-
Centrifuge an aliquot of the urine to remove particulate matter.
-
-
Acid Hydrolysis (for total metanephrines, if required):
-
Note: Measuring free metanephrines is often preferred and may not require this step. For total (free + conjugated), hydrolysis is necessary.
-
Take a 1 mL aliquot of the clarified urine.
-
Add concentrated HCl and heat at ~90-95°C for 25-30 minutes to deconjugate the metanephrines.
-
Allow the sample to cool to room temperature.
-
-
Internal Standard Spiking:
-
Add a known concentration of the stable isotope-labeled internal standards (e.g., MN-d3, NMN-d3) to each sample, calibrator, and quality control specimen. This corrects for variations in sample extraction and instrument response.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's protocol (typically with methanol and water).
-
Load the prepared urine sample onto the cartridge. The metanephrines and internal standards will bind to the sorbent.
-
Wash the cartridge with an appropriate solvent (e.g., dilute acid, then methanol) to remove interfering substances. This compound and other non-target compounds are washed away at this stage.
-
Elute the purified metanephrines and internal standards from the cartridge using a strong elution solvent (e.g., methanol with formic acid).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the analytes on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile with a formic acid modifier.
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard (e.g., MN: m/z 198.1 → 165.1; NMN: m/z 184.1 → 152.1). These transitions are unique and will not be produced by this compound.
-
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the native analyte to the peak area of its corresponding internal standard.
-
Quantify the concentration of MN and NMN in the sample by comparing this ratio to a calibration curve generated from standards of known concentrations.
-
Report the final result in µg/24 hours or another appropriate unit, taking into account the total urine volume.
-
Visualizing the LC-MS/MS Advantage
The diagram below illustrates why LC-MS/MS is robust against interference. While HPLC-ECD relies on a single property (electrochemical activity), LC-MS/MS uses two independent dimensions for confirmation.
Caption: Comparison of HPLC-ECD and LC-MS/MS Principles.
References
- 1. Interference of this compound metabolites in the determination of plasma catecholamines by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Falsely elevated urinary excretion of catecholamines and metanephrines in patients receiving this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference with fluorimetric assay of catecholamine by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. [Absence of this compound interference on urine metanephrine determination in hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Urinary Metanephrines Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Stability Evaluation of Plasma and Urine Metanephrines for Diagnosing Pheochromocytoma and Paraganglioma by LC-MS/MS [jlmqa.org]
- 11. Does this compound Trigger False Positive Drug Testing Results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does this compound Trigger False Positive Drug Testing Results? | Semantic Scholar [semanticscholar.org]
Labetalol Dosage Optimization for Sustained Blood Pressure Control in Rats: A Technical Support Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing labetalol dosage to achieve sustained blood pressure control in rat models of hypertension. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively during your in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in rats for hypertension research.
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist.[1][2] This dual-receptor blockade results in a reduction in blood pressure. The beta-blockade component decreases heart rate and cardiac output, while the alpha-blockade leads to vasodilation and reduced peripheral resistance.[1][2]
Q2: What are the common routes of administration for this compound in rats?
A2: The most common routes of administration for this compound in rat studies are oral gavage (p.o.) and intravenous (IV) injection or infusion.[3][4] The choice of administration route depends on the experimental design, including the desired onset and duration of action.
Q3: What is a typical starting dose for this compound in rats?
A3: For oral administration in hypertensive rat models, starting doses can range from 10 to 30 mg/kg/day.[3][5] For intravenous administration, a starting dose of 0.25 mg/kg can be used.[4] It is crucial to titrate the dose based on the specific rat strain, model of hypertension, and the desired level of blood pressure reduction.
Q4: How is blood pressure monitored in rats during this compound studies?
A4: Blood pressure in rats can be monitored using either invasive or non-invasive methods. Invasive methods, such as radiotelemetry, provide continuous and direct blood pressure measurements. Non-invasive methods, like tail-cuff plethysmography, are also commonly used.[6]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during your experiments.
Q: Why am I observing high variability in blood pressure readings between animals in the same treatment group?
A: High variability in blood pressure can stem from several factors:
-
Animal Stress: Stress from handling and restraint can significantly impact blood pressure. Ensure a proper acclimatization period and consistent, gentle handling techniques. For tail-cuff measurements, ensure the rats are adequately warmed to allow for vasodilation of the tail artery.
-
Inconsistent Dosing: Inaccurate or inconsistent administration of this compound will lead to variable drug exposure. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For IV infusions, use a calibrated infusion pump for accurate delivery.
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound can have its own physiological effects. It's essential to include a vehicle-only control group to account for these effects.[7]
-
Pharmacokinetic Variability: Individual differences in drug absorption, metabolism, and excretion can contribute to variability. While difficult to control completely, using a homogenous group of animals in terms of age, weight, and genetic background can help minimize this. This compound undergoes significant first-pass metabolism in rats, which can contribute to inter-individual differences in bioavailability.[8]
Q: My rats are experiencing significant bradycardia (slow heart rate) or hypotension (low blood pressure). What should I do?
A: Bradycardia and hypotension are known side effects of this compound due to its mechanism of action.[9][10]
-
Dose Reduction: The most immediate action is to reduce the dose of this compound. If the side effects are severe, temporarily discontinuing the drug may be necessary.
-
Monitoring: Closely monitor the heart rate and blood pressure of the affected animals.
-
Supportive Care: In cases of severe hypotension, supportive care may be required.
-
Review Dosing Regimen: Consider if a continuous infusion at a lower rate might provide more stable blood pressure control with fewer side effects compared to bolus injections.
Q: The blood pressure-lowering effect of this compound seems to diminish over time in my chronic study. What could be the cause?
A: A diminishing effect, or tachyphylaxis, can occur with some antihypertensive agents.
-
Drug Tolerance: While some long-term studies in humans suggest a lack of tolerance to this compound, this could be a possibility in your specific rat model.[11]
-
Drug Stability: Ensure the stability of your this compound formulation over the course of the study, especially if you are preparing solutions in advance. This compound hydrochloride solutions are most stable at a pH of 3 to 4 and should be protected from light.[12]
-
Progression of Hypertension: In some models of hypertension, the underlying pathology may progress, requiring an increased dose of this compound to maintain the same level of blood pressure control.
Q: I'm having trouble dissolving this compound for my desired concentration. What are the recommended solvents?
A: this compound hydrochloride has limited solubility in aqueous solutions.
-
For Oral Administration: this compound tablets can be crushed and suspended in vehicles like distilled water or simple syrup.[12] For research purposes, formulating in a vehicle like 0.5% carboxymethylcellulose (CMC) is a common practice.[7]
-
For Intravenous Administration: this compound hydrochloride for injection is commercially available. If preparing your own solutions, it is soluble in common intravenous fluids like 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water.[13][14] It is important to note that this compound can precipitate in alkaline solutions.[15]
Section 3: Experimental Protocols and Data Presentation
This section provides detailed protocols and data tables to guide your experimental design.
This compound's Mechanism of Action
Caption: Dual blockade of α1 and β1 receptors by this compound.
Recommended this compound Dose Ranges in Hypertensive Rat Models
| Rat Model | Route of Administration | Dose Range | Frequency | Reference |
| Spontaneously Hypertensive Rat (SHR) | Oral Gavage | 25-100 mg/kg/day | Once daily | [3] |
| DOCA-Salt Hypertensive Rat | Oral Gavage | 10-100 mg/kg/day | Once daily | [5] |
| Two-Kidney, One-Clip (2K1C) Hypertensive Rat | Oral Gavage | 30 mg/kg | Twice daily | [16] |
| Various Hypertensive Models | Intravenous Bolus | 0.25-3.25 mg/kg | As needed | [4] |
| Various Hypertensive Models | Intravenous Infusion | 0.4-1.0 mg/kg/h | Continuous | [14] |
Protocol: Preparation of this compound for Oral Gavage
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the number and weight of the rats.
-
Choose an appropriate vehicle. A 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water is a commonly used and generally inert vehicle for oral suspensions.[7]
-
Prepare the vehicle. To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to prevent clumping. Allow the solution to stir until the CMC is fully dissolved.
-
Triturate the this compound hydrochloride tablets to a fine powder using a mortar and pestle.
-
Suspend the powdered this compound in the vehicle. Gradually add the powdered this compound to the prepared CMC solution while stirring to ensure a homogenous suspension.
-
Verify the concentration if possible using an appropriate analytical method.
-
Store the suspension properly. this compound suspensions should be stored in a light-resistant container at 2-8°C and should be freshly prepared. Shake well before each use to ensure uniform suspension.
Protocol: Continuous Blood Pressure Monitoring using Tail-Cuff Plethysmography
Caption: Workflow for tail-cuff blood pressure measurement.
-
Acclimatization: Acclimatize the rats to the restraining device and the procedure for several days before the actual experiment to minimize stress-induced blood pressure fluctuations.
-
Warming: Place the rat in a warming chamber maintained at 32-34°C for 10-15 minutes to induce vasodilation of the tail artery, which is essential for detecting the pulse.
-
Cuff Placement: Securely place the occlusion cuff and the sensor cuff on the rat's tail according to the manufacturer's instructions.
-
Measurement: Initiate the automated inflation and deflation cycle of the tail cuff. The system will detect the return of blood flow and calculate systolic and mean arterial pressure.
-
Data Recording and Analysis: Record the blood pressure readings for several cycles. Discard any outlier readings and average the consistent measurements to obtain a reliable blood pressure value for that time point.
Section 4: References
-
This compound HYDROCHLORIDE INJECTION. (n.d.). Retrieved from --INVALID-LINK--
-
This compound: Side Effects, Dosage, Uses, and More. (n.d.). Healthline. Retrieved from --INVALID-LINK--
-
This compound: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from --INVALID-LINK--
-
Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
This compound Injection. (n.d.). Retrieved from --INVALID-LINK--
-
Lipid Emulsion Mitigates the Cardiotoxic Effects of this compound in Rat Cardiomyoblasts. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
This compound hydrochloride injection. (n.d.). Retrieved from --INVALID-LINK--
-
How to make a this compound infusion? (2025, July 10). Dr.Oracle. Retrieved from --INVALID-LINK--
-
Trandate (this compound) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from --INVALID-LINK--
-
Pharmacology of this compound in experimental animals. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
The relationships between the cardiovascular effects, alpha- and beta-adrenoceptor blocking actions and plasma concentration of this compound in doca hypertensive rats. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
[Antihypertensive effects of this compound in three types of hypertensive models of rats (author's transl)]. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
CONTENTS* INDICATIONS AND USAGE DOSAGE AND ADMINISTRATION General Information 2.2 Recommended Dosa. (n.d.). accessdata.fda.gov. Retrieved from --INVALID-LINK--
-
9 this compound Side Effects You Should Know About. (2024, May 1). GoodRx. Retrieved from --INVALID-LINK--
-
Compatibility and stability of this compound hydrochloride in commonly used intravenous solutions. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Stability of this compound hydrochloride in distilled water, simple syrup, and three fruit juices. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
This compound Hydrochloride. (n.d.). Retrieved from --INVALID-LINK--
-
This compound and soluble endoglin aggravate bile acid retention in mice with ethinylestradiol-induced cholestasis. (2023, January 26). National Institutes of Health. Retrieved from --INVALID-LINK--
-
This compound Ameliorates Experimental Colitis in Rat Possibly Through its Effect on Proinflammatory Mediators and Oxidative Stress. (2024, February 1). PubMed. Retrieved from --INVALID-LINK--
-
This compound Hydrochloride Injection USP. (2022, September 20). Retrieved from --INVALID-LINK--
-
Effects of this compound in chronic two-kidney Goldblatt hypertension (2-KGH) in rats. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
(PDF) this compound: A Chapter Review. (2020, June 21). ResearchGate. Retrieved from --INVALID-LINK--
-
Long-term experiences with this compound. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and this compound. (n.d.). Retrieved from --INVALID-LINK--
-
Label: this compound HYDROCHLORIDE tablet, film coated. (n.d.). DailyMed. Retrieved from --INVALID-LINK--
-
This compound does not decrease placental perfusion in the hypertensive term-pregnant rat. (n.d.). Retrieved from --INVALID-LINK--
-
A dose-ranging study of this compound in moderate to moderately severe hypertension. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. (n.d.). Retrieved from --INVALID-LINK--
-
This compound. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from --INVALID-LINK--
-
Experience with this compound in hypertension. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Metabolism of this compound by animals and man. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Gad Vehicles Database. (n.d.). Retrieved from --INVALID-LINK--
-
Search Hedges for Alternatives to Oral Gavage in Mice and Rats by the Animal Welfare Information Center. (n.d.). National Agricultural Library. Retrieved from --INVALID-LINK--
-
Long-term treatment of hypertension with this compound. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Retrospective evaluation of this compound as antihypertensive agent in dogs. (2020, July 24). National Institutes of Health. Retrieved from --INVALID-LINK--
References
- 1. Pharmacology of this compound in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Antihypertensive effects of this compound in three types of hypertensive models of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The relationships between the cardiovascular effects, alpha- and beta-adrenoceptor blocking actions and plasma concentration of this compound in doca hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Metabolism of this compound by animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Side Effects, Dosage, Uses, and More [healthline.com]
- 10. goodrx.com [goodrx.com]
- 11. Long-term treatment of hypertension with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of this compound hydrochloride in distilled water, simple syrup, and three fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. droracle.ai [droracle.ai]
- 15. Compatibility and stability of this compound hydrochloride in commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound and soluble endoglin aggravate bile acid retention in mice with ethinylestradiol-induced cholestasis [frontiersin.org]
Technical Support Center: Labetalol and False-Positive Amphetamine Immunoassay Screens
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter false-positive amphetamine immunoassay results in subjects treated with labetalol. This document provides in-depth troubleshooting guidance, frequently asked questions (FAQs), and best practices to ensure data integrity and accurate interpretation of results.
Introduction: The Challenge of Cross-Reactivity
Immunoassays are a cornerstone of high-throughput drug screening due to their speed, cost-effectiveness, and ease of use.[1][2] However, a significant limitation of this technology is the potential for cross-reactivity, where the antibodies used in the assay bind to substances with a chemical structure similar to the target analyte, leading to a false-positive result.[3][4][5]
One of the well-documented instances of this phenomenon is the cross-reactivity of the antihypertensive drug this compound, or more specifically its metabolite, with amphetamine immunoassays.[6][7][8][9][10] This guide will delve into the mechanistic basis of this interaction and provide actionable protocols to mitigate its impact on your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound-induced false-positive amphetamine screens?
A1: The primary culprit is not this compound itself, but its metabolite, 3-amino-1-phenylbutane (APB).[6][8][11] This metabolite is formed through the oxidative metabolism of this compound and shares significant structural similarity with amphetamine and methamphetamine.[6][7][9] This structural resemblance allows APB to bind to the antibodies used in amphetamine immunoassays, generating a positive signal.[11]
Q2: How common is this cross-reactivity?
A2: The incidence of this compound-induced false positives for amphetamines is significant enough to be noted in the drug's prescribing information.[12][13] It is a recognized issue in clinical and research settings, particularly in populations where this compound is commonly prescribed, such as in the management of hypertension during pregnancy.[6][7][9]
Q3: Do all amphetamine immunoassays cross-react with the this compound metabolite?
A3: The degree of cross-reactivity can vary between different commercially available immunoassay kits.[11] Some assays may be more susceptible than others depending on the specificity of the antibodies used. It is crucial to consult the package insert of the specific immunoassay being used for information on cross-reactivity with this compound or its metabolites.[6]
Q4: Can this false positive be distinguished from a true positive using only an immunoassay?
A4: No, it is not possible to definitively distinguish a this compound-induced false positive from a true positive for amphetamines using only an immunoassay.[1][2] A presumptive positive result from an immunoassay should always be considered preliminary.
Visualizing the Molecular Mimicry
The structural similarity between the this compound metabolite (APB) and amphetamine is the root cause of the cross-reactivity. The following diagram illustrates this molecular mimicry.
Caption: Structural similarity leading to cross-reactivity.
Troubleshooting Guide: From Presumptive Positive to Confirmed Result
When a subject treated with this compound yields a positive amphetamine screen, a systematic approach is necessary to ensure accurate interpretation.
Step 1: Initial Assessment and Review
-
Review Subject Medication History: Confirm if the subject is taking this compound. Note the dosage and duration of treatment.
-
Consult Assay Package Insert: Review the manufacturer's documentation for the specific immunoassay used to check for known cross-reactivity with this compound or other medications.[6]
-
Consider Other Potential Cross-Reactants: Be aware of other medications and over-the-counter substances that can cause false-positive amphetamine screens, such as bupropion, pseudoephedrine, and certain antihistamines.[1][14]
Step 2: The Imperative of Confirmatory Testing
A presumptive positive result from an immunoassay is not definitive.[1] It is essential to perform a confirmatory test using a more specific and sensitive method. The gold-standard methods for confirmation are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their chemical properties and then identifies them based on their unique mass fragmentation patterns.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Similar to GC-MS, this method offers high specificity and sensitivity for identifying and quantifying specific compounds in a complex mixture.[15][16]
These methods can definitively distinguish between amphetamines and the this compound metabolite, thus eliminating the possibility of a false positive.[16][17]
Experimental Protocol: Sample Preparation and Analysis by LC-MS/MS for Amphetamine Confirmation
This protocol provides a general workflow for the confirmation of amphetamines in a urine sample that screened positive by immunoassay.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To isolate and concentrate the analytes of interest from the urine matrix.
-
Materials:
-
Urine sample
-
Internal standard solution (e.g., d5-amphetamine)
-
Phosphate buffer (pH 6.0)
-
Mixed-mode SPE cartridges
-
Methanol, Dichloromethane, Isopropanol
-
Ammonium hydroxide
-
-
Procedure:
-
Pipette 1 mL of the urine sample into a labeled tube.
-
Add the internal standard.
-
Add 1 mL of phosphate buffer and vortex.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by an acidic wash.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate, identify, and quantify amphetamine and its analogues.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Procedure:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient elution with a mobile phase consisting of ammonium formate in water and acetonitrile.
-
Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for amphetamine, methamphetamine, and the internal standard.
-
3. Data Interpretation
-
A positive result for amphetamines is confirmed by the presence of the correct retention time and the specific ion transitions at the expected ratio.
-
In a this compound-induced false-positive case, the confirmatory test will be negative for amphetamines.[16][17]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for presumptive positives.
Data Summary: Cross-Reactivity of this compound Metabolite
| Assay Type | Target Analyte | Cross-Reactant | Outcome | Confirmation Method |
| Immunoassay | Amphetamine | This compound Metabolite (APB) | False Positive | GC-MS or LC-MS/MS |
Conclusion and Best Practices
The potential for this compound to cause false-positive amphetamine immunoassay screens is a critical consideration in both clinical and research settings. Adherence to the principles of scientific integrity requires a thorough investigation of any presumptive positive result.
Key Takeaways:
-
Acknowledge the Limitation: Be aware that immunoassays are screening tools and are susceptible to cross-reactivity.
-
Always Confirm: Never consider an unconfirmed immunoassay result as definitive, especially when known cross-reactants like this compound are present.
-
Utilize Gold-Standard Methods: Employ highly specific and sensitive techniques like GC-MS or LC-MS/MS for confirmation.
-
Maintain Detailed Records: Document all medications the subject is taking to aid in the interpretation of unexpected results.
By following these guidelines, researchers and scientists can confidently navigate the challenges of immunoassay cross-reactivity and ensure the accuracy and reliability of their findings.
References
- 1. medcentral.com [medcentral.com]
- 2. uspharmacist.com [uspharmacist.com]
- 3. biocompare.com [biocompare.com]
- 4. alcolizer.com [alcolizer.com]
- 5. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 6. researchgate.net [researchgate.net]
- 7. ranzcogasm.com.au [ranzcogasm.com.au]
- 8. researchgate.net [researchgate.net]
- 9. False-positive amphetamine toxicology screen results in three pregnant women using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. False-Positive Amphetamine Toxicology Screen Results in Three Pregnant Women Using this compound | Semantic Scholar [semanticscholar.org]
- 11. A this compound metabolite with analytical characteristics resembling amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. drugs.com [drugs.com]
- 14. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 15. Amphetamine/Methamphetamine Confirm, Urine | OHSU [ohsu.edu]
- 16. Does this compound Trigger False Positive Drug Testing Results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Does this compound Trigger False Positive Drug Testing Results? | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Labetalol Extraction from Tissue Homogenates
Welcome to the technical support center for labetalol analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this compound from challenging tissue homogenate matrices. Here, we address common issues through detailed troubleshooting guides and frequently asked questions (FAQs), providing not just solutions but the underlying scientific rationale to empower your method development.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting this compound from tissue homogenates: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A1: The optimal method depends on your specific analytical requirements, such as required sensitivity, sample throughput, and the complexity of the tissue matrix.[1]
-
Protein Precipitation (PP): This is the fastest and simplest method, making it suitable for early-stage discovery or high-throughput screening where speed is prioritized over sample cleanliness.[2][3] However, it often results in significant matrix effects due to the high concentration of endogenous components remaining in the supernatant, which can interfere with LC-MS/MS analysis.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PP by partitioning this compound into an immiscible organic solvent.[1] It is a cost-effective technique that can yield good recovery. However, it can be labor-intensive, may suffer from issues like emulsion formation, and requires careful optimization of solvent and pH.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and the highest concentration factor, making it the gold standard for methods requiring high sensitivity and accuracy, such as regulated bioanalysis.[1][5] While it has a higher initial cost and requires more extensive method development, it effectively minimizes matrix effects.[5]
Here is a comparative summary:
| Feature | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity/Cleanliness | Low | Moderate | High |
| Throughput | High | Low to Moderate | Moderate to High (with automation) |
| Matrix Effects | High | Moderate | Low |
| Method Development Time | Low | Moderate | High |
| Cost per Sample | Low | Low | High |
| Solvent Consumption | Moderate | High | Low |
Q2: How do I choose an appropriate internal standard (IS) for this compound quantification?
A2: The choice of an internal standard is critical for correcting variability during sample preparation and analysis.[6][7][8] The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and co-elutes chromatographically. This allows it to effectively compensate for matrix effects, especially in LC-MS/MS analysis.[6][8]
If a SIL-IS is unavailable, a structural analog can be used. For this compound, another beta-blocker like metoprolol has been successfully used.[9][10] When using a structural analog, ensure it:
-
Does not co-elute with this compound or other endogenous components.
-
Has similar extraction recovery and ionization efficiency.
-
Is not present in the study samples.[6]
Q3: this compound has two chiral centers. Do I need to use a chiral separation method?
A3: this compound is administered as a racemic mixture of four stereoisomers.[11] For most pharmacokinetic (PK) studies measuring total drug concentration, a standard achiral method (like reverse-phase C18) is sufficient and common practice.[12] However, if your research objective is to study the differential pharmacology or metabolism of the individual stereoisomers, a chiral separation method would be necessary.
Q4: What are the key stability considerations for this compound in tissue homogenates?
A4: this compound is generally stable, but its stability in biological matrices should always be verified during method validation.[13][14][15] Key factors to consider are:
-
pH: this compound is most stable in acidic conditions (pH 3-4).[14] Alkaline conditions can lead to precipitation.[14][16]
-
Enzymatic Degradation: Tissue homogenates contain active enzymes. Keep samples on ice during processing and store them at -20°C or -80°C to minimize potential degradation.
-
Freeze-Thaw Cycles: Evaluate this compound stability through multiple freeze-thaw cycles as part of your validation process to ensure sample integrity is maintained.[17]
Troubleshooting Extraction Workflows
A systematic approach is crucial when troubleshooting poor extraction efficiency. The following diagram outlines a general workflow for diagnosing and resolving common issues.
Caption: General troubleshooting workflow for this compound extraction.
Guide 1: Protein Precipitation (PP) Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Analyte Co-precipitation: this compound may be trapped within the precipitated protein pellet. | • Optimize Solvent-to-Sample Ratio: Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to homogenate from 3:1 to 4:1 or higher to ensure complete protein denaturation.[3] • Acidify the Precipitation Solvent: Add a small amount of acid (e.g., 0.1-1% formic acid) to the acetonitrile. This keeps this compound (a weak base with a pKa of 9.3) in its ionized, more soluble state, reducing its affinity for the protein pellet.[14] |
| Clogged LC Column or High Backpressure | Incomplete Protein Removal: Insufficient precipitation or carryover of fine protein particles into the final extract. | • Increase Centrifugation Speed/Time: Spin samples at a higher g-force (>10,000 x g) for a longer duration (10-15 minutes) to create a more compact pellet.[18] • "Solvent First" Method: For 96-well filter plates, add the precipitating solvent to the well before adding the plasma sample to prevent clogging.[2] • Check Incubation Conditions: Ensure adequate vortexing and allow sufficient incubation time (e.g., 10 minutes on ice) for complete precipitation to occur.[3] |
| Significant Matrix Effects (Ion Suppression/Enhancement) | High Levels of Endogenous Material: Phospholipids and other matrix components are not effectively removed by PP and can co-elute with this compound, interfering with ionization.[4][19][20] | • Switch to a Cleaner Method: If matrix effects cannot be mitigated, consider using LLE or SPE for cleaner extracts.[4] • Chromatographic Optimization: Modify the LC gradient to achieve better separation between this compound and the interfering matrix components.[21] • Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[8] |
Guide 2: Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incorrect pH: this compound is not in its optimal, non-ionized state for partitioning into the organic phase. | • Adjust Sample pH: this compound has a pKa of 9.3.[14] Adjust the pH of the tissue homogenate to >10.5 (at least 1.5-2 pH units above the pKa) using a base like sodium hydroxide or ammonium hydroxide. This deprotonates the amine groups, making the molecule neutral and more soluble in the organic solvent. |
| Inappropriate Extraction Solvent: The chosen organic solvent has poor partitioning efficiency for this compound. | • Test Different Solvents: Evaluate solvents of varying polarity. Ethyl acetate is a commonly used and effective solvent for this compound.[9] Other options include methyl tert-butyl ether (MTBE) or mixtures like dichloromethane/isopropanol. | |
| Emulsion Formation | High Lipid/Protein Content: Tissue homogenates, especially from fatty tissues like the brain or liver, can form stable emulsions at the solvent interface. | • Increase Centrifugation Speed/Time: Higher g-forces can help break the emulsion layer. • Add Salt: "Salting out" by adding sodium chloride to the aqueous layer can increase its polarity and help disrupt the emulsion. • pH Adjustment: Sometimes altering the pH can destabilize the emulsion. |
| Poor Reproducibility | Inconsistent Technique: Variations in vortexing time, phase separation, or solvent evaporation. | • Standardize the Protocol: Ensure consistent vortexing duration and speed for all samples. Allow adequate time for complete phase separation. Use a consistent method for solvent evaporation (e.g., nitrogen evaporator at a set temperature). • Use an Internal Standard: An IS added before extraction is essential to correct for these variations.[7] |
Guide 3: Solid-Phase Extraction (SPE) Troubleshooting
SPE is a powerful technique but requires careful optimization of each step.[5]
Caption: The five critical steps of a Solid-Phase Extraction workflow.
| Problem | Probable Cause(s) at Each Step | Recommended Solution(s) |
| Analyte Breakthrough (Found in Load/Wash Fractions) | 1. Inappropriate Sorbent: The chosen stationary phase (e.g., C18, mixed-mode) does not have sufficient affinity for this compound under the loading conditions. 2. Incorrect Loading pH: The sample pH is not optimized for analyte retention. This compound needs to be charged to bind to a cation exchange sorbent or neutral for a reverse-phase sorbent. | • Select the Right Sorbent: For this compound, a mixed-mode cation exchange (e.g., MCX) sorbent is often ideal. It allows for strong retention via ion exchange and can be washed with organic solvents to remove neutral interferences. A standard C18 (reverse-phase) sorbent can also work if the pH is properly controlled. • Optimize Loading Conditions: For mixed-mode cation exchange, acidify the sample (e.g., with formic or phosphoric acid) to ensure this compound's primary amine is protonated (positively charged) for strong binding.[22] |
| Low Recovery (Analyte Lost during Wash) | 3. Wash Solvent is Too Strong: The wash solvent has too much organic content, prematurely eluting the this compound along with the interferences. | • Optimize Wash Solvent: The goal is to use the strongest possible solvent that removes interferences without eluting the analyte.[23] For a mixed-mode sorbent, you can wash with an acidic solution followed by a neutral organic solvent (e.g., methanol) to remove different types of interferences. For C18, use a weak organic/aqueous mix (e.g., 5-10% methanol in water). |
| Low Recovery (Analyte Retained on Cartridge) | 4. Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent. | • Optimize Elution Solvent: For a mixed-mode cation exchange sorbent, the elution solvent must contain a base to neutralize the charge interaction. A common choice is 5% ammonium hydroxide in methanol or acetonitrile.[5] For C18, a high percentage of organic solvent (e.g., >90% methanol) is needed. |
Experimental Protocols
Protocol 1: Protein Precipitation (PP)
-
Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of tissue homogenate.
-
Add Internal Standard: Spike with 10 µL of the working internal standard solution (e.g., this compound-d3 or metoprolol).
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Place the tubes on ice or at 4°C for 10 minutes.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if concentration is needed.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Preparation: To a 2 mL microcentrifuge tube, add 100 µL of tissue homogenate.
-
Add Internal Standard: Spike with 10 µL of the working IS solution.
-
pH Adjustment: Add 20 µL of 1M sodium hydroxide to basify the sample to pH > 10.5. Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Vortex for 2 minutes, then gently mix on a rocker for 10 minutes to ensure complete partitioning.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interface material.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Using Mixed-Mode Cation Exchange
-
Sample Pre-treatment: Dilute 100 µL of tissue homogenate with 400 µL of 2% formic acid in water. Add 10 µL of the working IS solution. Vortex.
-
Condition: Condition the SPE cartridge (e.g., 30 mg MCX) with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar, neutral interferences.
-
Elute: Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. norlab.com [norlab.com]
- 3. agilent.com [agilent.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blogs | Restek [discover.restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and this compound in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of this compound hydrochloride, metoprolol tartrate, verapamil hydrochloride, and spironolactone with hydrochlorothiazide in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacylibrary.com [pharmacylibrary.com]
- 15. Stability of this compound hydrochloride in distilled water, simple syrup, and three fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of this compound precipitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sysrevpharm.org [sysrevpharm.org]
- 18. mpbio.com [mpbio.com]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. benchchem.com [benchchem.com]
- 22. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Labetalol and Carvedilol: Differentiated Effects on Cardiac Remodeling
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cardiac remodeling, a key pathophysiological process in heart failure, involves complex changes in cardiac structure and function. Beta-blockers are a cornerstone of therapy, yet not all agents are equivalent. This guide provides an in-depth comparison of two non-selective beta-blockers with ancillary properties, labetalol and carvedilol, focusing on their distinct mechanisms of action on cardiac remodeling. While both drugs exert beneficial hemodynamic effects through combined alpha-1 and beta-adrenergic blockade, carvedilol possesses unique antioxidant properties and exhibits β-arrestin-biased agonism, offering potentially superior cardioprotective effects beyond simple receptor antagonism. This document synthesizes preclinical and clinical data, outlines key experimental methodologies for assessment, and provides a mechanistic framework for understanding their differential impacts on myocardial hypertrophy, fibrosis, and apoptosis.
The Pathophysiology of Cardiac Remodeling
Cardiac remodeling refers to the alterations in ventricular size, shape, mass, and function that occur in response to cardiac injury or chronic stress, such as hypertension or myocardial infarction (MI).[1] This process is initially adaptive but ultimately becomes maladaptive, leading to progressive cardiac dysfunction and heart failure. Key features include:
-
Myocardial Hypertrophy: An increase in cardiomyocyte size.
-
Cardiac Fibrosis: Excessive deposition of extracellular matrix proteins, leading to increased stiffness and impaired function.[2]
-
Cardiomyocyte Apoptosis: Programmed cell death, resulting in a loss of contractile units.
Chronic activation of the sympathetic nervous system (SNS) is a primary driver of this maladaptive remodeling.[3] Catecholamines, acting through adrenergic receptors (ARs), trigger signaling cascades that promote hypertrophy, fibrosis, and cell death.
Pharmacological Profiles: More Than Just Beta-Blockade
This compound and carvedilol are both classified as third-generation, non-selective beta-blockers, meaning they block both β1 and β2 receptors.[4] Crucially, they also possess α1-adrenergic blocking activity, which contributes to their vasodilatory and blood pressure-lowering effects without the reflex tachycardia seen with pure vasodilators.[5][6]
-
This compound: An antagonist at β1, β2, and α1 receptors. Its primary benefit in remodeling is attributed to reducing blood pressure and heart rate, thereby decreasing cardiac workload and wall tension.[7][8] Hemodynamic studies show it reduces total peripheral resistance with little to no change in cardiac output at rest.[8]
-
Carvedilol: Also a non-selective β-blocker and α1-blocker.[4] However, carvedilol is distinguished by several additional properties that confer unique advantages in combating cardiac remodeling. These pleiotropic effects are central to its enhanced clinical efficacy in heart failure.[3][9]
Comparative Mechanisms Influencing Cardiac Remodeling
While both drugs reduce the deleterious effects of excessive catecholamine stimulation by blocking adrenergic receptors, their mechanisms diverge significantly, particularly concerning direct myocardial effects.
Shared Mechanism: Hemodynamic Load Reduction
The most direct shared benefit of this compound and carvedilol is the reduction of hemodynamic stress on the myocardium. By blocking β1 receptors, they decrease heart rate and contractility.[10] Concurrently, their α1-blocking action induces vasodilation, reducing peripheral resistance (afterload).[11] This dual action effectively lowers blood pressure and myocardial oxygen demand, creating a more favorable environment for the stressed heart and slowing the progression of hypertrophy.[7]
Differentiated Mechanisms: Carvedilol's Pleiotropic Actions
Carvedilol's superiority in improving outcomes in heart failure patients can be attributed to mechanisms independent of simple receptor blockade.[9]
Oxidative stress is a key driver in the pathogenesis of heart failure, contributing to myocyte damage and apoptosis.[12][13] Carvedilol and its metabolites are potent antioxidants that can scavenge reactive oxygen species (ROS).[3] This property helps protect the myocardium from catecholamine-induced oxidative damage.[12] Studies have demonstrated that treatment with carvedilol, but not the β1-selective blocker metoprolol, significantly reduces markers of oxidative stress in the failing human myocardium.[13][14] For instance, carvedilol administration has been shown to decrease myocardial levels of 4-hydroxy-2-nonenal (HNE)-modified proteins, a major product of lipid peroxidation, by 40% in patients with dilated cardiomyopathy.[12][13]
Perhaps the most sophisticated mechanism is carvedilol's function as a β-arrestin-biased agonist.[15][16] While it blocks the classical G-protein-mediated signaling that leads to hypertrophy and tachycardia, it simultaneously stimulates β-arrestin-dependent pathways.[17][18] These pathways are often cardioprotective, promoting cell survival and mitigating apoptosis.[15][17] This biased signaling is a critical differentiator, as it actively engages pro-survival cascades while simultaneously blocking detrimental ones.[19] This anti-apoptotic effect has been shown to be dependent on β-arrestin in in-vivo models of myocardial injury.[18]
Signaling Pathway Analysis
The differential effects of these drugs can be visualized through their impact on key intracellular signaling pathways.
Diagram 1: Canonical G-Protein Signaling Blockade
Caption: Both this compound and carvedilol block catecholamine-induced G-protein signaling.
Diagram 2: Carvedilol's β-Arrestin Biased Signaling
Caption: Carvedilol uniquely activates pro-survival β-arrestin pathways.
Experimental Evidence: Preclinical & Clinical Data
Direct head-to-head clinical trials focusing solely on remodeling endpoints are scarce; however, preclinical data and sub-analyses of large clinical trials provide compelling evidence.
Preclinical Data Summary
Animal models, such as transverse aortic constriction (TAC) or coronary artery ligation, are invaluable for studying the direct effects of drugs on the myocardium.[20][21][22]
| Parameter | Model | This compound Effect | Carvedilol Effect | Key Differentiator |
| LV Ejection Fraction (LVEF) | Post-MI | Moderate Improvement | Significant Improvement[23] | Carvedilol shows greater reversal of LV dysfunction.[9] |
| LV Mass / Hypertrophy | Pressure Overload (TAC) | Reduction | Significant Reduction[24][25] | Carvedilol's anti-proliferative effects offer more robust mass regression.[23] |
| Interstitial Fibrosis | Aging, Pressure Overload | Attenuation | Strong Attenuation | Carvedilol's antioxidant and anti-inflammatory actions reduce fibrotic signaling.[3] |
| Apoptosis Markers (e.g., Caspase-3) | Ischemia-Reperfusion | Reduction | Strong Reduction | β-arrestin pathway activation by carvedilol provides direct anti-apoptotic signals.[17] |
Clinical Insights
In clinical practice, carvedilol has demonstrated significant benefits in reversing or attenuating left ventricular remodeling in patients with heart failure.[23] While this compound is highly effective for hypertension control, carvedilol's benefits appear more pronounced in the context of established heart failure with reduced ejection fraction, likely due to its pleiotropic effects.[9]
Methodological Appendix: Key Experimental Protocols
Validating the effects of these compounds requires robust and reproducible experimental workflows.
Diagram 3: General Experimental Workflow for Preclinical Assessment
Caption: Standardized workflow for evaluating drug effects on cardiac remodeling.
Protocol: Echocardiographic Assessment in a Mouse Model[26][27][28]
Causality: Echocardiography is a non-invasive method allowing for longitudinal assessment of cardiac function and morphology in the same animal over time, providing robust data on disease progression and therapeutic response.[26]
-
Animal Preparation: Anesthetize the mouse (e.g., 1-2% isoflurane) and place it in a supine position on a heated platform to maintain body temperature (37°C).[26] Heart rate should be monitored and maintained above 400 bpm to be within a physiological range under anesthesia.[26]
-
Depilation: Remove chest fur using a chemical depilatory agent to ensure optimal ultrasound probe contact.[27]
-
Image Acquisition: Use a high-frequency ultrasound system. Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles. This view is critical for reproducible measurements of wall thickness and chamber dimensions.[28]
-
Measurements: From the M-mode tracing, measure Left Ventricular Internal Diameter in diastole (LVIDd) and systole (LVIDs), as well as anterior and posterior wall thickness.
-
Calculations: The ultrasound system software will automatically calculate key functional parameters, including Ejection Fraction (EF) and Fractional Shortening (FS), which are primary indicators of systolic function.
Protocol: Histological Quantification of Cardiac Fibrosis (Picrosirius Red Staining)[2][30][31]
Causality: Picrosirius red staining is highly specific for collagen fibers and, when viewed under polarized light, enhances their natural birefringence, allowing for accurate quantification of fibrotic tissue versus healthy myocardium.[29][30]
-
Tissue Preparation: Harvest hearts and fix in 4% paraformaldehyde overnight.[31] Dehydrate through an ethanol gradient and embed in paraffin. Section the hearts at 5-μm thickness.[31]
-
Staining: a. Deparaffinize and rehydrate sections to water. b. Stain with a 0.1% solution of Sirius Red in saturated aqueous picric acid for 60 minutes.[29] This step is crucial as picric acid facilitates the specific binding of Sirius Red to collagen. c. Rinse briefly in 0.01 N HCl to remove non-specific staining.[29] d. Dehydrate, clear with xylene, and mount.
-
Image Analysis: a. Acquire images of the entire heart section under both bright-field and polarized light. b. Using image analysis software (e.g., ImageJ), apply a color threshold to automatically quantify the red (collagen) area relative to the total tissue area. This provides an objective, quantitative measure of fibrosis.[32]
Protocol: Gene Expression Analysis of Remodeling Markers (RT-qPCR)[34][35]
Causality: RT-qPCR provides a highly sensitive and quantitative measure of changes in the expression of genes known to be involved in hypertrophy and fibrosis, offering molecular-level insight into the drug's mechanism of action.[33]
-
RNA Extraction: Homogenize a portion of the left ventricle (~20-30 mg) in a lysis reagent like TRIzol.[34] Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA synthesis kit. This cDNA will serve as the template for qPCR.
-
Quantitative PCR: a. Prepare a reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific primers for hypertrophic markers (e.g., Nppa, Nppb, Myh7) and fibrotic markers (e.g., Col1a1, Col3a1, Tgf-β).[35] b. Run the reaction on a real-time PCR system. c. Data Analysis: Normalize the expression of target genes to a validated housekeeping gene (e.g., Gapdh, Rpl32) to correct for variations in sample loading.[1][34] Calculate the relative fold change in expression using the delta-delta Ct method.
Synthesis and Future Directions
Both this compound and carvedilol effectively combat adverse cardiac remodeling through their dual α/β-adrenergic blockade, which reduces hemodynamic load. However, the evidence strongly suggests that carvedilol offers additional, direct myocardial protection. Its well-documented antioxidant properties and unique β-arrestin-biased agonism provide a multi-pronged therapeutic action that not only shields the heart from stress but also actively promotes cell survival pathways.
For researchers and drug developers, this distinction is critical. While this compound remains a potent antihypertensive, carvedilol's profile makes it a more robust candidate for therapies specifically targeting the reversal of cardiac remodeling in heart failure. Future research should include head-to-head clinical trials using advanced imaging techniques (e.g., cardiac MRI with T1 mapping) to definitively quantify the differential effects on myocardial fibrosis and function in human populations. Understanding and leveraging the biased agonism demonstrated by carvedilol represents a promising frontier for developing next-generation cardiovascular therapeutics.
References
- 1. Normalization strategy for selection of reference genes for RT-qPCR analysis in left ventricles of failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of carvedilol in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. This compound and carvedilol | PPTX [slideshare.net]
- 7. Properties of this compound, a combined alpha- and beta-blocking agent, relevant to the treatment of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. Ventricular remodeling in heart failure and the effect of beta-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Mechanism of the vasodilatory effect of carvedilol in normal volunteers: a comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Carvedilol decreases elevated oxidative stress in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant properties of carvedilol and metoprolol in heart failure: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The β-arrestin-biased β-adrenergic receptor blocker carvedilol enhances skeletal muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. β-Arrestin-Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Induction of a chronic myocardial infarction in the laboratory animal - experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Comparison of effects of nebivolol, carvedilol and irbesartan on left ventricular hypertrophy associated with hypertension. | Semantic Scholar [semanticscholar.org]
- 26. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 28. Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. journals.physiology.org [journals.physiology.org]
- 33. academic.oup.com [academic.oup.com]
- 34. Validation of reference genes for cardiac RT-qPCR studies spanning the fetal to adult period - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
A Comparative Analysis of Labetalol and Metoprolol: Effects on Oxidative Stress Pathways
Introduction: Beyond Beta-Blockade
In the landscape of cardiovascular therapeutics, beta-adrenergic receptor blockers (beta-blockers) are a cornerstone for managing hypertension and heart failure. Their primary mechanism involves antagonizing catecholamine action at beta-adrenoceptors, thereby reducing heart rate, myocardial contractility, and blood pressure.[1][2] However, the pathophysiology of cardiovascular diseases is intrinsically linked to oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses.[3][4][5] This guide provides an in-depth comparative analysis of two commonly prescribed beta-blockers, labetalol and metoprolol, focusing on their differential effects on oxidative stress. While both effectively manage hypertension, emerging evidence suggests their impact on cellular redox states is not uniform, a distinction with significant implications for drug development and therapeutic application.
Pharmacological Distinction: The Structural Basis for Divergent Effects
The fundamental difference between this compound and metoprolol lies in their receptor selectivity, which dictates their primary and ancillary pharmacological actions.
-
Metoprolol: A cardioselective β1-adrenergic antagonist.[6][7] Its action is concentrated on the β1-receptors predominantly found in cardiac tissue. This selectivity minimizes off-target effects, such as bronchoconstriction, which can be associated with non-selective beta-blockers.[7] Its impact on oxidative stress is largely considered a "class effect," stemming from the reduction of catecholamine-induced cardiac stress.[3][5]
-
This compound: A non-selective beta-blocker with additional α1-adrenergic blocking activity.[8][9][10] This dual mechanism not only reduces heart rate and contractility (beta-blockade) but also promotes vasodilation by blocking α1-receptors in peripheral blood vessels.[8][9] This unique structural and functional profile suggests that this compound may possess additional mechanisms for mitigating oxidative stress beyond simple beta-blockade.
Diagram: Receptor Selectivity of this compound vs. Metoprolol
Caption: Pharmacological targets of this compound and Metoprolol.
Mechanistic Insights into Oxidative Stress Modulation
The divergent effects of this compound and metoprolol on oxidative stress can be attributed to both indirect and direct antioxidant actions.
Indirect Effects (Class Effect of Beta-Blockade)
Both drugs reduce the downstream consequences of sympathetic nervous system overstimulation. Catecholamines like norepinephrine are known to induce ROS production in the myocardium.[3][4] By blocking β1-receptors, both this compound and metoprolol decrease this catecholamine-driven oxidative stress, representing a shared, indirect antioxidant mechanism.[5]
Direct Antioxidant Properties of this compound
Unlike metoprolol, this compound exhibits significant direct antioxidant properties, which have been demonstrated in vitro.
-
ROS Scavenging: this compound has been shown to directly scavenge reactive oxygen species.[11] It effectively inhibits superoxide anion (O2•−) production by activated neutrophils.[12][13]
-
Inhibition of Hydroxyl Radicals: this compound can interfere with iron in the Fenton reaction, a key chemical process that generates the highly damaging hydroxyl radical (OH•).[13] This gives it a significant advantage in preventing lipid peroxidation.
-
Signaling Pathway Interaction: Research suggests this compound's antioxidant effects may stem from its interaction with the protein kinase C (PKC) activation signaling pathway, which is involved in neutrophil respiratory burst.[12]
In contrast, studies have shown that metoprolol lacks these direct ROS scavenging capabilities and does not inhibit O2•− generation in the same manner.[13][14] While some research indicates metoprolol can reduce plasma lipid peroxidation in heart failure patients, this is likely attributable to its indirect, hemodynamically-mediated effects.[3]
Diagram: Proposed Mechanisms on Oxidative Stress Pathways
Caption: this compound's dual action vs. Metoprolol's primary action.
Comparative Experimental Data
The following table summarizes findings from various studies comparing the effects of this compound and metoprolol on key markers of oxidative stress.
| Biomarker | Description | Effect of this compound | Effect of Metoprolol | Supporting Evidence |
| Superoxide Anion (O2•−) | A primary ROS generated by cellular metabolism. | Inhibits production by activated neutrophils. | No significant inhibitory effect on generation. | [13] |
| Hydroxyl Radical (OH•) | A highly reactive ROS that causes severe cellular damage. | Inhibits production, partly by interfering with the Fenton reaction. | Weakly decreases production, likely via cellular and minor scavenging effects. | [13] |
| Lipid Peroxidation | Damage to cell membranes, often measured by Malondialdehyde (MDA). | Reduces lipid peroxidation. | Reduces lipid peroxidation, likely an indirect effect of beta-blockade. | [3][15] |
| Antioxidant Enzymes (SOD, GPx) | Key cellular defenses against ROS (Superoxide Dismutase, Glutathione Peroxidase). | Has been shown to increase levels of thiol antioxidants.[16] | No significant effect on SOD and GPx activity in some controlled trials.[14] Some studies show it may increase MnSOD mRNA.[17] | [14][16][17] |
Analysis of Evidence: The data consistently points to this compound possessing intrinsic antioxidant properties that are absent in metoprolol. While both drugs can lead to a reduction in systemic markers of oxidative stress in clinical settings (e.g., heart failure), the underlying mechanisms are distinct. This compound's ability to directly inhibit the formation of multiple ROS provides a more robust and direct mechanism of action against oxidative stress.
Experimental Protocols for Assessing Oxidative Stress
To ensure scientific integrity and reproducibility, standardized protocols for measuring key oxidative stress markers are essential.
Protocol 1: Measurement of Malondialdehyde (MDA) via TBARS Assay
This protocol quantifies lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples or prepare cell lysates in a suitable buffer (e.g., 1.15% KCl).
-
Reaction Mixture: To 0.1 mL of the sample homogenate, add 2 mL of the TBARS reagent (a mixture of thiobarbituric acid, trichloroacetic acid, and hydrochloric acid).
-
Incubation: Heat the mixture in a boiling water bath for 15-30 minutes. This allows MDA in the sample to react with TBA.
-
Cooling & Centrifugation: Cool the samples on ice, then centrifuge at 1,000 x g for 10 minutes to pellet any precipitate.
-
Spectrophotometry: Measure the absorbance of the resulting pink-colored supernatant at 532 nm.[18][19]
-
Quantification: Calculate the concentration of MDA using a standard curve generated with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane) and normalize to the protein content of the sample.
Protocol 2: Measurement of Superoxide Dismutase (SOD) Activity
This assay measures the activity of the primary enzyme responsible for dismutating superoxide.[20][21]
-
Sample Preparation: Prepare cell or tissue lysates in a phosphate buffer.
-
Reagent Preparation: Prepare a reaction mixture containing xanthine, xanthine oxidase (to generate superoxide radicals), and a detection agent like nitroblue tetrazolium (NBT).[22]
-
Assay Procedure:
-
Add the sample lysate to the reaction mixture. The SOD in the sample will compete with NBT for the superoxide radicals.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for a defined period (e.g., 20 minutes).
-
-
Spectrophotometry: Measure the absorbance at 560 nm. The degree of NBT reduction is inversely proportional to the SOD activity.
-
Calculation: Define one unit of SOD activity as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Express results as units per milligram of protein.[22]
Diagram: Experimental Workflow for Comparative Analysis
References
- 1. Multiclinic comparison of this compound to metoprolol in treatment of mild to moderate systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Beta-Blockers and Oxidative Stress in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. goodrx.com [goodrx.com]
- 9. Properties of this compound, a combined alpha- and beta-blocking agent, relevant to the treatment of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antioxidant activity of beta-blockers: an effect mediated by scavenging reactive oxygen and nitrogen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and ex vivo antioxidant activities of this compound on rabbit neutrophil respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of two antihypertensive agents, this compound and metoprolol, on the production of reactive oxygen species by normal polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant properties of carvedilol and metoprolol in heart failure: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Differential effects of β-blockers nebivolol and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Stress Markers (Malondialdehyde, Catalase, Superoxide Dismutase, Glutathione-Peroxidase, and Glutathione Reductase) and Metallothionein Activities of Papyrocarpus Afer - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 19. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic potentials of superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Validation of the Antihypertensive Effects of Labetalol's Enantiomers: A Technical Guide for Researchers
In the landscape of antihypertensive therapeutics, labetalol stands as a notable agent due to its unique dual mechanism of action, targeting both α- and β-adrenergic receptors. However, the therapeutic entity known as this compound is, in fact, a racemic mixture of four distinct stereoisomers. This guide provides an in-depth technical comparison of the antihypertensive effects of these enantiomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their individual pharmacological profiles. By dissecting the contributions of each stereoisomer, we can appreciate the intricate relationship between stereochemistry and therapeutic outcome, a crucial consideration in modern drug design and development.
The Stereochemical Complexity of this compound: More Than a Single Molecule
This compound possesses two chiral centers, giving rise to four stereoisomers: (R,R), (S,R), (R,S), and (S,S). The commercially available drug is an equimolar mixture of these four isomers. Early research quickly established that the pharmacological activity of labetalalol is not evenly distributed among its stereoisomers. In fact, the majority of the therapeutic effect is attributed to just two of the four isomers, with the remaining two being largely inactive.[1][2] This stereoselectivity underscores the importance of evaluating enantiomers individually to understand the complete pharmacological picture of a racemic drug.
The (R,R)-isomer, also known as dilevalol, is primarily responsible for the β-adrenergic blockade.[3][4] In contrast, the (S,R)-isomer is a potent α1-adrenergic antagonist.[2][3] The (R,S) and (S,S) isomers exhibit significantly less activity at these receptors. This division of labor between the enantiomers is a classic example of how stereochemistry dictates receptor interaction and, consequently, physiological effect.
Unraveling the Mechanism: A Tale of Two Active Isomers
The antihypertensive effect of racemic this compound is a composite of the actions of its active enantiomers. The (R,R)-isomer's non-selective β-blockade reduces heart rate, myocardial contractility, and renin release, all contributing to a decrease in blood pressure. Concurrently, the (S,R)-isomer's potent α1-blockade induces vasodilation of peripheral blood vessels, reducing total peripheral resistance.[5][6] This dual action allows this compound to lower blood pressure effectively, often without the reflex tachycardia that can accompany the use of pure vasodilators.
Furthermore, the (R,R)-isomer, dilevalol, also possesses intrinsic sympathomimetic activity (ISA) at β2-adrenergic receptors, which contributes to its vasodilatory effect.[7] This multifaceted mechanism of action, derived from the unique properties of its constituent enantiomers, is what sets this compound apart from many other antihypertensive agents.
Signaling Pathways of this compound Enantiomers
Caption: Signaling pathways of the active this compound enantiomers.
Comparative Efficacy: A Quantitative Look at Receptor Binding and Antihypertensive Effects
To truly appreciate the distinct contributions of each enantiomer, a quantitative comparison of their receptor binding affinities and in vivo antihypertensive effects is essential. The following tables summarize key experimental data, providing a clearer picture of their individual potencies.
Adrenergic Receptor Binding Affinities (Ki values)
The binding affinity of a compound for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
| Compound | α1-Adrenergic Receptor (Ki, nM) | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) |
| Racemic this compound | ~100 | ~30 | ~30 |
| (R,R)-Labetalol (Dilevalol) | ~300 | ~10 | ~10 |
| (S,R)-Labetalol | ~10 | ~100 | ~100 |
| (R,S)-Labetalol | >1000 | >1000 | >1000 |
| (S,S)-Labetalol | >1000 | >1000 | >1000 |
Note: The Ki values are approximate and can vary depending on the specific experimental conditions and tissue source. The data presented here is a synthesis of values reported in the literature for illustrative comparison.
This data clearly demonstrates the stereoselective binding of the this compound enantiomers. The (R,R)-isomer is a potent β-blocker with significantly weaker α1-blocking activity. Conversely, the (S,R)-isomer is a potent α1-blocker with much lower affinity for β-receptors. The (R,S) and (S,S) isomers show negligible affinity for these receptors.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
The spontaneously hypertensive rat (SHR) is a widely used and well-validated animal model for studying hypertension. The following table compares the antihypertensive effects of racemic this compound and its active enantiomers in this model.
| Compound | Dose (mg/kg, p.o.) | Mean Arterial Pressure Reduction (mmHg) |
| Racemic this compound | 30 | ~35 |
| (R,R)-Labetalol (Dilevalol) | 15 | ~30 |
| (S,R)-Labetalol | 15 | ~20 |
| Vehicle Control | - | <5 |
Note: This data is representative of typical findings in SHR models and is intended for comparative purposes. The exact magnitude of blood pressure reduction can vary based on the specific experimental protocol, including the age and strain of the rats, and the method of blood pressure measurement.
These in vivo findings corroborate the receptor binding data. Both dilevalol and the (S,R)-isomer demonstrate significant antihypertensive activity. Notably, dilevalol, at half the dose of racemic this compound, produces a comparable reduction in blood pressure, highlighting its potency as a β-blocker. The (S,R)-isomer also effectively lowers blood pressure, confirming the contribution of α1-blockade to the overall antihypertensive effect of this compound.
Experimental Protocols for Validation
To ensure the scientific integrity and reproducibility of these findings, it is crucial to follow well-established and validated experimental protocols. The following sections provide detailed methodologies for key experiments used to characterize the antihypertensive effects of this compound and its enantiomers.
Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines the steps for determining the binding affinity (Ki) of the this compound enantiomers for α1-, β1-, and β2-adrenergic receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissues (e.g., rat cerebral cortex for α1, heart for β1) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]prazosin for α1, [³H]dihydroalprenolol for β), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known non-labeled antagonist (e.g., phentolamine for α1, propranolol for β) to saturate the receptors.
-
Competitive Binding: Add membrane preparation, radioligand, and increasing concentrations of the unlabeled this compound enantiomer being tested.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the this compound enantiomer.
-
Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol describes the non-invasive measurement of systolic blood pressure in conscious SHR using the tail-cuff method to evaluate the antihypertensive effects of the this compound enantiomers.
Experimental Workflow for In Vivo Blood Pressure Measurement
Caption: Workflow for in vivo blood pressure measurement in SHR.
Step-by-Step Methodology:
-
Animal Acclimatization and Handling:
-
Use adult male SHR (e.g., 12-16 weeks old) with established hypertension.
-
House the animals in a controlled environment (temperature, light-dark cycle) with ad libitum access to food and water.
-
Handle the rats daily for at least one week prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Acclimatize the rats to the restraining device and the tail-cuff apparatus for several days before the actual measurements.[9]
-
-
Baseline Blood Pressure Measurement:
-
On the day of the experiment, allow the rats to acclimatize in the testing room for at least 30 minutes.
-
Gently place the rat in a restrainer.
-
Place a tail-cuff with a pneumatic pulse sensor and an occlusion cuff around the base of the rat's tail.
-
Warm the tail gently (e.g., using a warming lamp or a heated platform) to increase blood flow and improve signal detection.
-
Inflate the occlusion cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.
-
The reappearance of the pulse distal to the cuff indicates the systolic blood pressure.
-
Record at least three stable and consecutive blood pressure readings and calculate the average to determine the baseline systolic blood pressure.
-
-
Drug Administration:
-
Prepare solutions or suspensions of the this compound enantiomers and the vehicle control (e.g., saline or 0.5% methylcellulose) at the desired concentrations.
-
Administer the compounds or vehicle to the rats via oral gavage at a consistent volume (e.g., 5 ml/kg).
-
-
Post-Dose Blood Pressure Measurement:
-
Measure the systolic blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) using the same tail-cuff method as for the baseline measurement.
-
-
Data Analysis:
-
Calculate the change in systolic blood pressure from the baseline for each rat at each time point.
-
Compare the mean changes in blood pressure between the different treatment groups (enantiomers and vehicle) using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A statistically significant decrease in blood pressure in the drug-treated groups compared to the vehicle control group indicates an antihypertensive effect.
-
Conclusion and Future Directions
The stereochemical dissection of this compound clearly reveals that its antihypertensive efficacy is a result of the complementary actions of its (R,R) and (S,R) enantiomers. The (R,R)-isomer, dilevalol, provides potent β-blockade and β2-agonist-mediated vasodilation, while the (S,R)-isomer contributes significant α1-blocking activity. The remaining two isomers are essentially inactive. This understanding has profound implications for drug development, suggesting that the development of single-enantiomer drugs or optimized ratios of enantiomers could lead to improved therapeutic profiles with potentially fewer side effects.
It is important to note that while dilevalol was developed as a single-enantiomer drug, it was later withdrawn from the market due to concerns about hepatotoxicity.[1] This highlights the critical need for comprehensive preclinical and clinical evaluation of individual enantiomers, as their toxicological profiles may also differ from the racemic mixture.
Future research in this area could focus on further elucidating the downstream signaling pathways of each enantiomer and exploring the potential for developing novel antihypertensive agents by fine-tuning the ratio of α- to β-blocking activity. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct these and other investigations with scientific rigor and confidence.
References
- 1. The alpha- and beta-adrenoceptor blocking activities of this compound and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The alpha- and beta-adrenoceptor blocking potencies of this compound and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha and beta adrenoceptor blocking properties of this compound and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and comparison of some cardiovascular properties of the stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of this compound with other anti-hypertensive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
A Head-to-Head In Vivo Comparison of Labetalol and Propranolol: A Guide for Preclinical Research
This guide provides an in-depth, head-to-head comparison of labetalol and propranolol for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of features, we delve into the mechanistic nuances and practical considerations for designing and interpreting in vivo studies involving these two widely used adrenergic receptor antagonists.
Executive Summary
This compound and propranolol are both beta-adrenoceptor antagonists, but their pharmacological profiles diverge significantly, leading to distinct hemodynamic effects in vivo. Propranolol is a non-selective β-blocker, competitively inhibiting both β1 and β2 receptors.[1][2][3] In contrast, this compound exhibits a dual mechanism of action, functioning as a non-selective β-blocker and a competitive antagonist of α1-adrenergic receptors.[4][5][6] This α1-blockade confers vasodilatory properties to this compound that are absent in propranolol, resulting in different effects on peripheral vascular resistance and overall hemodynamic response.[6][7] Understanding these fundamental differences is critical for selecting the appropriate agent for specific preclinical research applications.
Pharmacological Deep Dive: Mechanism of Action
A clear understanding of the distinct signaling pathways targeted by this compound and propranolol is fundamental to designing robust in vivo experiments.
Propranolol: Non-Selective Beta-Blockade
Propranolol competitively blocks β1 and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[2][3]
-
β1-Receptor Blockade (Cardiac): Inhibition of β1-receptors in the heart leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[8][9] This culminates in a reduction in cardiac output.
-
β2-Receptor Blockade (Extra-Cardiac): Blockade of β2-receptors in bronchial and vascular smooth muscle can lead to bronchoconstriction and vasoconstriction.[8][9] This is a critical consideration in animal models with any underlying respiratory conditions.
This compound: The Dual-Action Antagonist
This compound also blocks β1 and β2 receptors, but its concurrent antagonism of α1-adrenergic receptors sets it apart.[4][5][6]
-
Beta-Blockade: Similar to propranolol, this compound's β1-blockade reduces heart rate and contractility.[4][7]
-
α1-Receptor Blockade (Vascular): This is the key differentiator. By blocking α1-receptors on vascular smooth muscle, this compound inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in total peripheral resistance.[4][6][7]
The ratio of this compound's α- to β-blockade is dependent on the route of administration. Intravenous administration results in a higher ratio of β- to α-blockade (approximately 7:1) compared to oral administration (3:1).[5][10]
Signaling Pathway Comparison
Head-to-Head In Vivo Hemodynamic Effects
The differing mechanisms of action translate into distinct hemodynamic profiles in vivo. While both drugs effectively lower blood pressure, the means by which they achieve this differs significantly.
| Parameter | Propranolol Effect | This compound Effect | Causality |
| Blood Pressure | ↓ | ↓ | Both drugs lower blood pressure.[11][12] |
| Heart Rate | ↓↓ | ↓ or ↔ | Propranolol causes a more pronounced decrease in heart rate. This compound's effect is less dramatic due to the vasodilatory effect which can trigger a baroreflex, partially offsetting the β-blockade effect on heart rate.[7][11][12] |
| Cardiac Output | ↓ | ↔ or slight ↓ | Propranolol's primary mechanism for lowering blood pressure is by reducing cardiac output.[7] this compound tends to maintain cardiac output, as the reduction in heart rate is balanced by an increase in stroke volume secondary to decreased afterload.[13] |
| Total Peripheral Resistance | ↑ or ↔ | ↓↓ | Propranolol can increase peripheral resistance due to unopposed α-adrenergic activity. This compound directly reduces peripheral resistance via α1-blockade.[7][13] |
Note: The magnitude of these effects is dose-dependent and can vary based on the specific animal model and its baseline sympathetic tone.
A study in anesthetized dogs highlighted these differences: at equipotent β-blocking doses, both this compound and propranolol reduced heart rate and contractility. However, this compound decreased total peripheral resistance, whereas propranolol tended to increase it. This resulted in a larger fall in blood pressure with this compound.[7]
Designing an In Vivo Comparison Study: A Protocol
To provide a practical framework, we outline a detailed protocol for a head-to-head comparison in a widely accepted preclinical model of hypertension, the Spontaneously Hypertensive Rat (SHR).[14][15]
Objective: To compare the acute effects of intravenously administered this compound and propranolol on mean arterial pressure (MAP) and heart rate (HR) in anesthetized Spontaneously Hypertensive Rats.
Experimental Workflow
Step-by-Step Methodology
-
Animal Model:
-
Use male Spontaneously Hypertensive Rats (SHR), aged 12-16 weeks. These rats are a well-established genetic model of essential hypertension.[15][16]
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Allow for at least one week of acclimatization before any procedures.
-
-
Surgical Preparation:
-
Anesthetize the rat (e.g., with isoflurane). Maintain a stable plane of anesthesia throughout the experiment.
-
Surgically implant a catheter into the femoral artery for direct blood pressure measurement. Connect this catheter to a pressure transducer.
-
Implant a second catheter into the jugular vein for intravenous drug administration.
-
Ensure catheters are patent and filled with heparinized saline to prevent clotting.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes post-surgery until blood pressure and heart rate are steady.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a 15-minute period.
-
Randomly assign animals to one of three treatment groups:
-
Group 1: Vehicle control (0.9% saline)
-
Group 2: this compound (e.g., 1 mg/kg, IV). A study on SHR rats showed a dose of 1 mg/kg i.p. significantly lowered blood pressure.[17]
-
Group 3: Propranolol (e.g., 0.4 mg/kg, IV). Studies suggest a dose of 0.4 mg/kg of propranolol can prevent the development of hypertension in SHR rats.[17]
-
-
Administer the assigned treatment as a bolus via the jugular vein catheter.
-
Continuously record MAP and HR for at least 60 minutes post-administration.
-
-
Data Analysis (Self-Validating System):
-
For each animal, calculate the change from baseline (Δ) in MAP and HR at various time points (e.g., 1, 5, 15, 30, 60 minutes).
-
The inclusion of a vehicle control group is crucial to account for the effects of anesthesia and the experimental procedure itself, ensuring that observed changes are drug-specific.
-
Compare the ΔMAP and ΔHR between the three groups using an appropriate statistical test, such as a two-way repeated measures ANOVA, followed by post-hoc tests to identify significant differences between this compound, propranolol, and vehicle.
-
Discussion and Conclusion
The choice between this compound and propranolol for in vivo research hinges on the specific scientific question.
-
Choose Propranolol when: The primary goal is to investigate the effects of pure β-blockade on cardiac function, without the confounding variable of vasodilation. It is the model compound for studying the consequences of non-selective β-adrenoceptor antagonism.
-
Choose this compound when: The research aims to model a therapeutic intervention that lowers blood pressure by reducing both cardiac output and peripheral resistance. Its dual-action makes it a more complex tool, but one that better reflects certain clinical scenarios, particularly in hypertensive emergencies or hypertension in pregnancy.[4]
This guide provides the foundational knowledge and a practical template for a rigorous in vivo comparison. By understanding the distinct pharmacology of this compound and propranolol and employing a well-designed, controlled experimental protocol, researchers can generate clear, interpretable, and translatable data.
References
- 1. mims.com [mims.com]
- 2. droracle.ai [droracle.ai]
- 3. Propranolol - Wikipedia [en.wikipedia.org]
- 4. goodrx.com [goodrx.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. A review of the animal pharmacology of this compound, a combined alpha- and beta-adrenoceptor-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]
- 10. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of this compound and propranolol in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Postmarketing comparison of this compound and propranolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccjm.org [ccjm.org]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. The effect of this compound and propranolol on the development of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Labetalol's Effect on Gene Expression in Vascular Endothelial Cells
Introduction: Beyond Blood Pressure Control
Labetalol is a widely utilized antihypertensive agent, distinguished by its unique dual-action mechanism of antagonizing both α- and β-adrenergic receptors.[1][2] While its clinical efficacy in managing hypertension is well-documented, particularly in scenarios like hypertensive emergencies and pregnancy-related hypertension, the molecular intricacies of its interaction with the vascular endothelium are an area of active investigation.[3] This guide provides a comprehensive framework for researchers and drug development professionals to explore the nuanced effects of this compound on gene expression in vascular endothelial cells, comparing its profile with other classes of beta-blockers. By understanding these differential effects, we can gain deeper insights into the vasoprotective or potential off-target effects of these commonly prescribed medications.
The Adrenergic System in the Endothelium: A Complex Regulatory Network
The vascular endothelium is a critical regulator of cardiovascular homeostasis, and it is richly endowed with adrenergic receptors that respond to catecholamines like epinephrine and norepinephrine.[4] These receptors are broadly classified into α- and β-adrenergic receptors, each with distinct subtypes and downstream signaling cascades.
-
α1-Adrenergic Receptors: Primarily coupled to Gαq proteins, their activation leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[4][5] In endothelial cells, α1A- and α1B-adrenergic receptor subtypes have been identified and are implicated in the negative regulation of angiogenesis.[6][7]
-
β-Adrenergic Receptors: These receptors are typically coupled to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). Endothelial cells express β-receptors, and their stimulation can influence various cellular functions.
This compound's unique pharmacology stems from its ability to antagonize both α1- and non-selective β-adrenergic receptors.[1] This dual blockade results in vasodilation (via α1-blockade) and a reduction in heart rate and cardiac output (via β-blockade), contributing to its potent antihypertensive effect.[2]
Comparative Framework: this compound vs. Other Beta-Blockers
To truly understand the impact of this compound on endothelial gene expression, a comparative approach is essential. This guide proposes a head-to-head comparison with two other classes of beta-blockers:
| Drug | Class | Mechanism of Action | Key Differentiator |
| This compound | Non-selective β-blocker with α1-antagonism | Blocks β1, β2, and α1 adrenergic receptors.[1] | Dual α and β blockade. |
| Metoprolol | Selective β1-blocker | Primarily blocks β1-adrenergic receptors in cardiac tissue. | Cardioselective, with minimal effect on β2 receptors in the vasculature and bronchi at therapeutic doses. |
| Propranolol | Non-selective β-blocker | Blocks both β1 and β2 adrenergic receptors. | Lacks α1-blocking activity. |
Experimental Design: A Roadmap to Unraveling Gene Expression Profiles
The following experimental workflow is designed to provide a robust comparison of the transcriptomic effects of this compound, metoprolol, and propranolol on vascular endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a well-established and appropriate in vitro model for this purpose.
Caption: A schematic of the experimental workflow for comparing the effects of different beta-blockers on HUVEC gene expression.
Detailed Experimental Protocols
1. HUVEC Culture and Treatment:
-
Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs) at a low passage number (3-6) are recommended to ensure a stable phenotype.
-
Culture Conditions: Culture HUVECs in a suitable endothelial growth medium (e.g., EGM-2) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed HUVECs in 6-well plates and grow to ~80% confluency.
-
Starve the cells in a basal medium for 4-6 hours prior to treatment to reduce baseline signaling activity.
-
Treat the cells with clinically relevant concentrations of this compound, metoprolol, propranolol, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). A dose-response curve for each drug can be initially performed to determine the optimal concentration.
-
2. RNA Isolation and Quality Control:
-
RNA Extraction: Isolate total RNA from the treated HUVECs using a reputable commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Assessment: The quality and integrity of the isolated RNA are paramount for reliable RNA-sequencing data. Use a Bioanalyzer (Agilent) to determine the RNA Integrity Number (RIN). A RIN value > 8 is generally considered acceptable for RNA-seq.
3. RNA-Sequencing and Bioinformatic Analysis:
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a standard protocol, such as the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: Perform sequencing on an Illumina platform (e.g., NextSeq or NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.
-
Bioinformatic Pipeline:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated in response to each drug treatment compared to the vehicle control.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are enriched in the lists of differentially expressed genes.
-
4. qPCR Validation:
-
Reverse Transcription: Synthesize cDNA from the same RNA samples used for RNA-seq.
-
Primer Design: Design and validate primers for a selection of key differentially expressed genes identified from the RNA-seq data.
-
qPCR Reaction: Perform quantitative real-time PCR using a SYBR Green-based master mix.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stably expressed reference gene. It is crucial to select appropriate reference genes for HUVECs under experimental stress; studies have identified suitable candidates like GAPDH, TFRC, and U6.[4][8]
Anticipated Outcomes and Data Interpretation
The proposed comparative transcriptomic analysis is expected to reveal distinct gene expression signatures for each class of beta-blocker.
Hypothetical RNA-Seq Results
| Gene Category | This compound | Metoprolol | Propranolol | Rationale |
| Vasodilation/NO Signaling | Upregulation of eNOS, genes related to cGMP signaling | Neutral or modest effect | Potential for some upregulation due to β2-receptor mediated NO production | This compound's α1-blockade may promote vasodilation through multiple pathways. |
| Angiogenesis | Downregulation of pro-angiogenic factors | Neutral effect | Potential for some modulation | α1-adrenergic stimulation is known to inhibit angiogenesis.[6] |
| Inflammation | Downregulation of pro-inflammatory cytokines and adhesion molecules | Less pronounced effect | Some anti-inflammatory effects have been reported for beta-blockers. | The combined α/β blockade may have a more potent anti-inflammatory effect. |
| Extracellular Matrix Remodeling | Modulation of collagen and metalloproteinase gene expression | Minimal effect | Some effects on matrix remodeling have been observed with beta-blockers. | This compound's broader receptor antagonism may influence tissue remodeling pathways. |
Signaling Pathways: A Visual Comparison
The following diagrams illustrate the differential engagement of adrenergic signaling pathways in endothelial cells by the three classes of beta-blockers.
Caption: Differential adrenergic receptor blockade in endothelial cells by this compound, metoprolol, and propranolol.
Conclusion: From Benchtop to Clinical Insights
This guide provides a comprehensive framework for dissecting the molecular effects of this compound on the vascular endothelium. By employing a comparative transcriptomic approach, researchers can move beyond the well-established hemodynamic effects of this drug and uncover novel gene regulatory networks that may contribute to its clinical profile. The insights gained from such studies will not only enhance our understanding of this compound's mechanism of action but also pave the way for the development of more targeted and personalized antihypertensive therapies with improved vascular benefits.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. goodrx.com [goodrx.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adrenergic Mechanism in the Control of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Endothelial α1-adrenoceptors regulate neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional alpha-1B adrenergic receptors on human epicardial coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic Analysis Identifies the Effect of Beta-Blocking Agents on a Molecular Pathway of Contraction in the Heart and Predicts Response to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Hemodynamic Profiles of Labetalol and Atenolol: A Comparative Analysis for Preclinical and Clinical Research
In the landscape of cardiovascular therapeutics, beta-blockers remain a cornerstone for managing a spectrum of conditions, from hypertension to angina. However, the nuanced differences between agents within this class present a critical area of investigation for researchers and drug development professionals. This guide provides an in-depth comparison of the hemodynamic profiles of two commonly prescribed beta-blockers: labetalol, a mixed alpha- and beta-adrenergic antagonist, and atenolol, a cardioselective beta-1 antagonist. Our analysis is grounded in established experimental data and aims to elucidate the distinct physiological responses elicited by these two drugs, thereby informing future research and development.
The choice between this compound and atenolol is often dictated by the specific clinical scenario, a decision rooted in their fundamentally different mechanisms of action. While both drugs effectively lower blood pressure, their impact on other critical hemodynamic parameters such as heart rate, cardiac output, and peripheral vascular resistance varies significantly. Understanding these differences is paramount for designing targeted therapies and for the development of novel cardiovascular agents with optimized hemodynamic profiles.
Comparative Hemodynamic Effects: A Data-Driven Overview
The primary distinction in the hemodynamic profiles of this compound and atenolol stems from their receptor selectivity. Atenolol's cardioselectivity for β1-adrenergic receptors primarily leads to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac output. In contrast, this compound's dual antagonism of α1-, β1-, and β2-adrenergic receptors results in a more complex hemodynamic effect. The blockade of α1-receptors induces vasodilation, leading to a decrease in peripheral vascular resistance, a mechanism not shared by atenolol.
This divergence in mechanism translates to distinct clinical outcomes. For instance, the vasodilatory action of this compound often results in a reduction in blood pressure without a significant reflex increase in heart rate, and in some cases, may even cause a slight decrease. Atenolol, on the other hand, can lead to a more pronounced reduction in heart rate for a similar decrease in blood pressure.
| Hemodynamic Parameter | This compound | Atenolol | Rationale for Difference |
| Heart Rate | ↓ or ↔ | ↓↓ | This compound's α1-blockade-induced vasodilation can attenuate the reflex tachycardia that might otherwise occur with a drop in blood pressure. Atenolol's primary mechanism is a direct reduction in heart rate. |
| Blood Pressure | ↓↓ | ↓ | Both effectively lower blood pressure. This compound's dual action on both cardiac output and peripheral resistance can lead to a more potent antihypertensive effect. |
| Cardiac Output | ↓ or ↔ | ↓ | This compound's effect on cardiac output is often less pronounced due to the counteracting effect of reduced afterload from vasodilation. Atenolol directly reduces cardiac output by decreasing heart rate and contractility. |
| Peripheral Vascular Resistance | ↓ | ↑ or ↔ | This compound actively reduces peripheral resistance via α1-blockade. Atenolol can lead to an initial reflex increase in peripheral resistance due to unopposed α-adrenergic stimulation. |
| Myocardial Contractility | ↓ | ↓ | Both drugs exhibit a negative inotropic effect due to β1-receptor blockade. |
Experimental Protocol: Assessing Hemodynamic Profiles in a Preclinical Model
To empirically validate the differential hemodynamic effects of this compound and atenolol, a robust preclinical experimental design is essential. The following protocol outlines a standard methodology using a conscious, telemetered rodent model, which allows for the continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.
Step-by-Step Methodology
-
Animal Model and Surgical Implantation:
-
Model: Male Sprague-Dawley rats (n=8 per group), aged 10-12 weeks.
-
Justification: This model is widely used in cardiovascular research due to its well-characterized physiology and response to pharmacological agents.
-
Procedure: Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the blood pressure catheter inserted into the abdominal aorta and ECG leads placed in a lead II configuration. Allow for a 7-10 day recovery period to ensure a return to normal physiological rhythms and behavior.
-
-
Baseline Data Acquisition:
-
Acquire continuous baseline hemodynamic data for 48 hours prior to drug administration. This includes systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), heart rate (HR), and locomotor activity.
-
Rationale: Establishing a stable baseline is critical for accurate assessment of drug-induced changes and to account for circadian variations in cardiovascular parameters.
-
-
Drug Preparation and Administration:
-
This compound Hydrochloride: Dissolve in sterile saline to a final concentration of 5 mg/mL.
-
Atenolol: Dissolve in sterile saline to a final concentration of 10 mg/mL.
-
Vehicle Control: Sterile saline.
-
Administration: Administer the drugs or vehicle via oral gavage at a volume of 1 mL/kg. Doses can be selected based on previously published literature to achieve clinically relevant plasma concentrations.
-
-
Post-Dosing Data Acquisition and Analysis:
-
Continuously record hemodynamic parameters for at least 24 hours post-administration.
-
Data Analysis:
-
Calculate the change from baseline for each parameter at various time points.
-
Compare the time course and magnitude of the hemodynamic effects between the this compound, atenolol, and vehicle control groups using appropriate statistical methods (e.g., two-way repeated measures ANOVA).
-
Derive cardiac output and peripheral vascular resistance from the acquired data if using a telemetry system with flow probe capabilities.
-
-
Experimental Workflow Diagram
Caption: Workflow for preclinical hemodynamic assessment.
Mechanistic Insights: Receptor Selectivity and Downstream Signaling
The divergent hemodynamic profiles of this compound and atenolol are a direct consequence of their interactions with adrenergic receptors. The following diagrams illustrate these distinct molecular mechanisms.
Atenolol: Cardioselective β1-Blockade
Caption: Atenolol's selective β1-receptor blockade pathway.
Atenolol's high affinity for β1-receptors, which are predominantly located in cardiac tissue, leads to a reduction in the downstream signaling cascade initiated by catecholamines. By inhibiting the activation of adenylate cyclase, atenolol blunts the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This results in decreased intracellular calcium levels, leading to a reduction in both heart rate (negative chronotropy) and myocardial contractility (negative inotropy).
This compound: Mixed α/β-Adrenergic Blockade
Caption: this compound's dual α- and β-receptor blockade.
This compound's more complex profile arises from its ability to block both β1- and α1-adrenergic receptors. Its β1-blocking properties mirror those of atenolol, contributing to a decrease in heart rate and contractility. However, the concurrent blockade of α1-receptors in vascular smooth muscle cells inhibits catecholamine-induced vasoconstriction. This leads to vasodilation and a reduction in total peripheral resistance, a key feature distinguishing it from atenolol.
Conclusion and Future Directions
The choice between this compound and atenolol in a research or clinical setting should be guided by a thorough understanding of their distinct hemodynamic profiles. This compound, with its dual α- and β-blocking properties, offers the advantage of blood pressure reduction through both a decrease in cardiac output and peripheral vasodilation. This may be particularly beneficial in scenarios where maintaining tissue perfusion is critical. Atenolol, with its cardioselective β1-blockade, provides a more targeted approach to reducing myocardial oxygen demand by primarily decreasing heart rate and contractility.
Future research should continue to explore the long-term consequences of these differing hemodynamic profiles on end-organ damage and cardiovascular remodeling. Furthermore, head-to-head comparative studies in specific patient populations, such as those with co-morbidities like peripheral vascular disease or reactive airway disease, will further refine our understanding of the optimal therapeutic applications for these and other beta-blocking agents. The development of novel compounds with even greater receptor selectivity or tailored hemodynamic effects remains a promising frontier in cardiovascular pharmacology.
A Senior Application Scientist's Guide to the Validation of Labetalol's Antioxidant Properties in Cell-Based Assays
This guide provides an in-depth technical comparison of the antioxidant properties of labetalol against other notable beta-blockers, carvedilol and propranolol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic protocols to explain the causality behind experimental choices and provides a framework for robust, self-validating cell-based assays.
Introduction: Beyond Beta-Blockade - The Antioxidant Potential of this compound
This compound is a well-established antihypertensive agent with a dual mechanism of action, functioning as both an alpha- and beta-adrenergic antagonist.[1][2][3][4] While its hemodynamic effects are well-documented, emerging evidence suggests that this compound may possess antioxidant properties, a characteristic that could offer additional therapeutic benefits.[5] Oxidative stress is a key pathogenic factor in many cardiovascular diseases, making the antioxidant potential of cardiovascular drugs a critical area of investigation.
This guide will dissect the experimental validation of this compound's antioxidant capacity, comparing it with carvedilol, a beta-blocker renowned for its potent antioxidant effects, and propranolol, a first-generation beta-blocker with a more nuanced antioxidant profile. We will explore both traditional chemical assays and more biologically relevant cell-based assays to provide a comprehensive understanding of this compound's standing in this therapeutic landscape.
Comparative Mechanisms of Antioxidant Action
The antioxidant mechanisms of this compound, carvedilol, and propranolol are distinct, reflecting their unique molecular structures. A comprehensive understanding of these mechanisms is crucial for designing and interpreting antioxidant assays.
This compound: this compound's antioxidant activity appears to be most prominent in cellular systems rather than in cell-free chemical assays. Evidence suggests that its mechanism may be linked to the inhibition of superoxide production in neutrophils, potentially through interaction with the protein kinase C (PKC) signaling pathway .[6] This indirect antioxidant effect, targeting a key enzymatic source of reactive oxygen species (ROS), distinguishes it from direct radical scavengers.
Carvedilol: Carvedilol is widely recognized for its robust antioxidant properties, which are largely attributed to its carbazole moiety .[7][8] This structural feature enables carvedilol to directly scavenge free radicals.[9] Furthermore, recent studies have revealed that carvedilol can also exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway .[7][10][11] This pathway upregulates the expression of a suite of endogenous antioxidant enzymes, providing a multi-pronged defense against oxidative stress. It is also noteworthy that some of carvedilol's metabolites are potent antioxidants themselves.[12]
Propranolol: The antioxidant story of propranolol is more complex. While the parent drug itself shows modest antioxidant activity, its major metabolite, 4-hydroxypropranolol , is a significantly more potent antioxidant.[13] Some research also points to propranolol's ability to act as an inhibitor of xanthine oxidase , an enzyme that generates superoxide radicals.[13][14] This suggests that propranolol's antioxidant effects in vivo may be a combination of direct, albeit weak, radical scavenging and enzymatic inhibition.
References
- 1. An In-depth Analysis of this compound Hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development and Evaluation of a Physiologically Based Pharmacokinetic Model of this compound in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellagic acid inhibits PKC signaling by improving antioxidant defense system in murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity of carvedilol in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propranolol as xanthine oxidase inhibitor: implications for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Potential for Xanthine Oxidase Inhibition in the Prevention and Treatment of Cardiovascular and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Labetalol in a Laboratory Setting
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. Labetalol, a widely used adrenergic receptor blocking agent, requires meticulous handling not only in its application but also in its disposal to ensure personnel safety and environmental protection. This guide provides a procedural framework grounded in scientific principles and regulatory standards for the proper disposal of this compound waste from a laboratory environment.
The Core Principle: Hazard Identification and Regulatory Compliance
The foundation of any chemical disposal procedure is a thorough understanding of the substance's hazards and the governing regulations. This compound hydrochloride, while a valuable therapeutic agent, presents several hazards that dictate its disposal pathway.
Toxicological Profile: this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Of significant concern is its classification as "toxic to aquatic life with long lasting effects," which underscores the environmental imperative to prevent its release into waterways.[1]
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[2][3] A pharmaceutical waste is deemed hazardous if it is explicitly "listed" (P- or U-list) or if it exhibits specific "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2][4]
This compound is not found on the EPA's P- or U-lists of hazardous wastes.[3][5] However, its aquatic toxicity raises questions about whether it might fail the Toxicity Characteristic Leaching Procedure (TCLP), a test that simulates landfill conditions to see if harmful chemicals could contaminate groundwater.[6][7][8]
Given the conflicting information on some Safety Data Sheets (SDS) and the clear environmental risk, a conservative approach is mandated. Unless a formal hazardous waste determination has been performed and documented by your institution's environmental health and safety (EHS) professionals, all this compound waste must be managed as a hazardous chemical waste. [9] Disposing of this compound down the drain is strictly prohibited due to its aquatic toxicity.[10]
This compound Waste Stream Management: A Step-by-Step Protocol
Proper disposal begins with rigorous waste segregation at the point of generation. Different forms of this compound waste require distinct handling procedures.
Table 1: this compound Waste Streams and Disposal Containers
| Waste Stream | Description | Recommended Container |
| Solid this compound Waste | Unused or expired pure this compound HCl powder, contaminated weigh boats, paper, or gloves. | Labeled hazardous waste container for solid chemical waste. |
| Aqueous this compound Waste | Solutions containing this compound, buffers, or media used in experiments. | Labeled hazardous waste container for aqueous chemical waste. |
| Contaminated Sharps | Needles, syringes, or glass pipettes used to handle this compound solutions. | Labeled sharps container designated for hazardous chemical waste. |
| Empty Stock Containers | Original manufacturer bottles that held pure this compound. | Triple-rinse; dispose of rinsate as aqueous waste. Deface label and dispose of the container per institutional policy. |
Protocol for Handling this compound Waste
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Segregation: At the point of generation, immediately place this compound waste into the correct, clearly labeled hazardous waste container.[10] Do not mix this compound waste with non-hazardous trash or other incompatible waste streams.
-
Labeling: Ensure all waste containers are labeled with the words "Hazardous Waste," the full chemical name ("this compound Hydrochloride"), and an indication of the hazards (e.g., "Toxic").[10]
-
Container Management: Keep waste containers securely sealed when not in use. Store them in a designated satellite accumulation area that is in a secondary containment tray to prevent spills.
-
Waste Pickup: When the container is nearing full (do not overfill), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. Follow all institutional procedures for waste manifest and pickup requests.
Visualizing the Disposal Workflow
To ensure clarity and compliance, the decision-making process for this compound disposal can be visualized as a logical workflow. This diagram outlines the key steps from waste generation to final disposal.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
For Minor Spills (Powder):
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a respirator if dust is generated.
-
Clean-up: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid dry sweeping, which can create dust. Carefully scoop the material into a hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
For Minor Spills (Liquid):
-
Contain: Use absorbent pads or booms to prevent the spill from spreading.
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect: Scoop the saturated absorbent into a designated hazardous waste container.
-
Decontaminate: Wipe down the area with soap and water, and dispose of all cleaning materials as hazardous waste.
For major spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.
By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility, ensuring that our scientific advancements do not come at the cost of environmental health or personal safety.
References
- 1. abmole.com [abmole.com]
- 2. pwaste.com [pwaste.com]
- 3. dep.wv.gov [dep.wv.gov]
- 4. epa.gov [epa.gov]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. getenviropass.com [getenviropass.com]
- 9. medline.com [medline.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to the Safe Handling of Labetalol: Personal Protective Equipment and Disposal Protocols
For the diligent researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Labetalol, a potent pharmaceutical compound. By moving beyond a simple checklist and delving into the causality behind safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.
Understanding the Hazards of this compound
This compound hydrochloride is an antihypertensive agent that acts as both an alpha- and beta-adrenergic receptor blocker.[1] While therapeutically beneficial, occupational exposure can pose health risks. It is classified as a hazardous substance and can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Furthermore, it is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[2][4] Understanding these potential hazards underscores the critical importance of appropriate personal protective equipment (PPE) and handling procedures.
The Core of Protection: A Multi-Faceted Approach
A robust safety plan for handling this compound relies on a hierarchy of controls, a foundational concept in industrial hygiene.[5] This approach prioritizes engineering and administrative controls to minimize risk, with PPE serving as the final, crucial barrier.
Engineering Controls: Your First Line of Defense
Whenever possible, this compound should be handled in a manner that physically separates the compound from the researcher.
-
Ventilation: For handling the powdered form of this compound, enclosed local exhaust ventilation, such as a fume hood or a ducted biological safety cabinet, is required to control dust and fume generation.[3][6]
-
Containment: For sterile compounding, a Containment Primary Engineering Control (C-PEC) within a Containment Secondary Engineering Control (C-SEC) is advised.[7] This could include a Class II or III Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[8]
Administrative Controls: Safe Work Practices
Standard operating procedures (SOPs) should be in place to minimize the risk of exposure.
-
Restricted Access: Clearly designate areas where this compound is handled and restrict access to authorized personnel.
-
Hygiene: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the compound.[3]
-
Labeling: Ensure all containers of this compound are clearly labeled as hazardous.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Compounding (Powder) | Double gloving with chemo-rated nitrile gloves is recommended.[9] | Chemical safety goggles and a face shield.[3] | NIOSH-approved respirator for particulates (e.g., N95) or a powered air-purifying respirator (PAPR).[3][10] | Disposable gown made of a low-permeability fabric.[11] |
| Preparing Solutions | Chemo-rated nitrile gloves.[10] | Chemical safety goggles.[3] | Not typically required if performed in a certified chemical fume hood. | Lab coat. |
| Administering to Animals | Chemo-rated nitrile gloves.[10] | Chemical safety goggles. | Not typically required. | Lab coat. |
| Spill Cleanup | Double gloving with chemo-rated nitrile gloves.[9] | Chemical safety goggles and a face shield.[3] | NIOSH-approved respirator appropriate for the scale of the spill.[3] | Disposable, fluid-resistant gown or coveralls.[11] |
| Waste Disposal | Chemo-rated nitrile gloves.[10] | Chemical safety goggles. | Not typically required. | Lab coat. |
The "Why" Behind the PPE Choices
-
Gloves: Nitrile gloves offer good resistance to a range of chemicals. Double gloving provides an extra layer of protection against tears and contamination during the doffing process.
-
Eye and Face Protection: Safety goggles protect against splashes and dust. A face shield offers broader protection for the entire face.
-
Respiratory Protection: When handling powdered this compound, the risk of inhaling airborne particles is significant. A respirator prevents these particles from entering the respiratory system.
-
Protective Clothing: A disposable gown prevents the contamination of personal clothing and can be easily removed and disposed of in case of a spill.
Step-by-Step Guide to Safe Handling and Disposal
The following workflow provides a procedural guide for handling this compound, from preparation to disposal.
Preparation and Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert others.
-
Don PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Containment: For liquid spills, absorb the material with an inert absorbent. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3] A vacuum cleaner must be fitted with a HEPA filter.[3]
-
Decontamination: Clean the spill area with soap and water.[10]
-
Disposal: Collect all contaminated materials in a sealed, labeled hazardous waste container.[3]
Disposal Plan
All this compound waste, including contaminated PPE, empty vials, and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4] Do not discharge this compound into drains or the environment.[4] If available, utilize a medicine take-back program for the disposal of unused medication.[12]
First Aid Measures
In case of exposure, follow these first aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[4]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[4]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdc.gov [cdc.gov]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. pfizerhospitalus.com [pfizerhospitalus.com]
- 10. medline.com [medline.com]
- 11. ashp.org [ashp.org]
- 12. This compound: MedlinePlus Drug Information [medlineplus.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
